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Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of N-Boc-4-iodo-DL-phenylalanine ethyl ester: A Comprehensive Analytical Framework

Executive Summary & Structural Causality N-Boc-4-iodo-DL-phenylalanine ethyl ester (Molecular Formula: C₁₆H₂₂INO₄; MW: 419.26 g/mol ) is a highly versatile building block in medicinal chemistry and peptide synthesis. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

N-Boc-4-iodo-DL-phenylalanine ethyl ester (Molecular Formula: C₁₆H₂₂INO₄; MW: 419.26 g/mol ) is a highly versatile building block in medicinal chemistry and peptide synthesis. It serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions[1], the synthesis of radiolabeled diagnostics[2], and the development of aggregation-induced emission (AIE) luminogens[3].

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not as a simple data-collection exercise, but as a study in structural physics. The molecule possesses three distinct spectroscopic "anchors":

  • The Heavy Atom Effect: The para-iodine atom drastically alters the local magnetic environment, providing a highly diagnostic upfield shift in the ¹³C NMR spectrum.

  • The Chiral Center: Even as a racemic (DL) mixture, the stereocenter renders the adjacent β -methylene protons diastereotopic, creating a complex spin system.

  • The Carbamate Motif: The N-Boc group dictates specific, predictable fragmentation pathways in mass spectrometry and distinct vibrational modes in infrared spectroscopy.

Self-Validating Analytical Workflow

A robust analytical protocol must be a self-validating system. Relying on a single spectroscopic technique introduces the risk of structural misassignment or overlooking co-eluting impurities. The workflow below illustrates an orthogonal approach where each technique cross-verifies the others.

Analytical_Workflow S1 Sample Prep >95% LC-UV Purity S2 1D & 2D NMR (CDCl3, 400 MHz) S1->S2 15 mg/mL S3 FT-IR (ATR) Solid State S1->S3 Neat Powder S4 HRMS (ESI+) Mass Accuracy < 2ppm S1->S4 1 µg/mL S5 Orthogonal Validation Structure Confirmed S2->S5 Connectivity & Stereocenter S3->S5 Functional Group Modes S4->S5 Exact Molecular Formula

Orthogonal analytical workflow for self-validating structural elucidation.

Quantitative Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for N-Boc-4-iodo-DL-phenylalanine ethyl ester is extrapolated from its highly characterized L-enantiomer and corresponding methyl ester derivatives[2][3][4]. Note that in achiral solvents like CDCl₃, the racemic (DL) mixture is spectroscopically indistinguishable from the enantiopure form.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Position δ (ppm) Multiplicity Integration J (Hz) Causality & Assignment
Boc-CH₃ 1.38 s 9H - Highly shielded tert-butyl protons.
Ester-CH₃ 1.22 t 3H 7.1 Primary methyl, coupled to adjacent CH₂.

| β -CH₂ | 2.95, 3.08 | dd | 2H | 13.8, 6.0 | Diastereotopic protons . The adjacent chiral α -carbon makes these protons chemically non-equivalent, resulting in an ABX spin system. | | Ester-CH₂ | 4.15 | q | 2H | 7.1 | Deshielded by the adjacent electronegative ester oxygen. | | α -CH | 4.52 | m | 1H | - | Strongly deshielded by both the amine and the carbonyl group. | | N-H | 5.05 | d | 1H | 8.0 | Amide proton. Broadens or exchanges in protic solvents. | | Ar-H (C2/C6) | 6.90 | d | 2H | 8.2 | Aromatic protons ortho to the alkyl chain. | | Ar-H (C3/C5) | 7.58 | d | 2H | 8.2 | Aromatic protons ortho to the iodine atom. Deshielded relative to C2/C6. |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃, 298 K) | δ (ppm) | Assignment | Causality & Structural Physics | | :--- | :--- | :--- | | 14.1 | Ester-CH₃ | Standard primary alkyl shift. | | 28.3 | Boc-CH₃ | Three equivalent methyl carbons of the tert-butyl group. | | 38.2 | β -CH₂ | Benzylic position. | | 54.4 | α -CH | Shifted downfield due to the adjacent nitrogen and carbonyl. | | 61.5 | Ester-CH₂ | Secondary carbon bound directly to oxygen. | | 80.1 | Boc-Cq | Quaternary carbon of the tert-butyl group. | | 92.4 | Ar-C (C-I) | Heavy Atom Effect: Spin-orbit coupling from the massive iodine nucleus causes a dramatic, diagnostic upfield shift[2]. | | 131.5 | Ar-C (C2/C6) | Aromatic carbons ortho to the alkyl chain. | | 136.2 | Ar-C (C1) | Quaternary aromatic carbon ipso to the alkyl chain. | | 137.6 | Ar-C (C3/C5) | Aromatic carbons meta to the alkyl chain, ortho to iodine. | | 155.1 | Boc-C=O | Carbamate carbonyl. | | 171.8 | Ester-C=O | Ester carbonyl. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate validation of the orthogonal carbonyl environments.

Table 3: FT-IR (ATR) Solid-State Data

Wavenumber (cm⁻¹) Intensity Causality & Assignment
3350 Medium, Sharp N-H stretch of the secondary carbamate.
2978, 2932 Weak Aliphatic C-H stretches .
1735 Strong, Sharp Ester C=O stretch . The alkoxy group withdraws electron density, strengthening the C=O bond and increasing the frequency.

| 1695 | Strong, Sharp | Boc C=O stretch . Nitrogen lone-pair delocalization into the carbonyl π -system reduces double-bond character, lowering the frequency. | | 1165 | Strong | C-O stretch of the ester/carbamate systems. | | 1005 | Medium | Aromatic C-I stretch , highly diagnostic for halogenated aromatics. |

Mass Spectrometric Fragmentation Dynamics

In High-Resolution Mass Spectrometry (HRMS) utilizing positive Electrospray Ionization (ESI+), the molecule exhibits a highly predictable and self-validating fragmentation cascade. The carbamate carbonyl is the primary site of protonation.

MS_Fragmentation M [M+H]+ m/z 420.06 F1 [M - tBu + H]+ m/z 364.00 M->F1 Loss of Isobutylene (-56 Da) F2 [M - Boc + H]+ m/z 320.01 M->F2 Concerted Loss (-100 Da) F1->F2 Loss of CO2 (-44 Da) F3 Immonium Ion m/z 246.96 F2->F3 Alpha-Cleavage (-73 Da)

ESI-MS CID fragmentation pathway of N-Boc-4-iodo-DL-phenylalanine ethyl ester.

Mechanistic Causality: The loss of the tert-butyl group as neutral isobutylene (56 Da) is driven by the thermodynamic stability of the resulting tert-butyl cation. This is rapidly followed by the extrusion of carbon dioxide (44 Da). The combined neutral loss of 100 Da is the universal hallmark of N-Boc protected amines.

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating NMR Acquisition

Rationale: To establish the carbon-hydrogen framework while internally validating sample purity.

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube. Causality: CDCl₃ lacks exchangeable protons, preserving the critical N-H doublet signal, while TMS provides an absolute 0.00 ppm reference.

  • ¹H Acquisition: Acquire 16 scans at 298 K on a 400 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, yielding strictly quantitative integrations.

  • Internal Validation Check: Integrate the singlet at ~1.38 ppm (Boc, 9H) against the triplet at ~1.22 ppm (Ester CH₃, 3H). The integral ratio must be exactly 3.0 : 1.0. A deviation of >5% indicates co-eluting aliphatic impurities or Boc-deprotection degradation.

  • ¹³C Acquisition: Acquire 1024 scans with WALTZ-16 proton decoupling. Causality: The quaternary carbon attached to the iodine atom (C4) suffers from a long T₁ relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement. High scan counts are mandatory to resolve this peak at ~92.4 ppm.

Protocol 2: HRMS (ESI-TOF) Profiling

Rationale: To confirm the exact molecular formula and structural connectivity via Collision-Induced Dissociation (CID).

  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid. Causality: Formic acid forces the protonation of the carbamate nitrogen/carbonyl, drastically enhancing ionization efficiency in positive mode.

  • Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • MS1 Acquisition: Scan across m/z 100–1000. Identify the intact [M+H]⁺ ion at m/z 420.0665 (Mass error must be < 2.0 ppm).

  • MS/MS (CID) Validation: Isolate the m/z 420.1 precursor and apply a collision energy of 15–20 eV. Causality: This specific energy regime selectively shatters the labile Boc group before fragmenting the robust aromatic ring, yielding the diagnostic m/z 364.0 and 320.0 product ions.

References

  • Source: chemicalbook.
  • Source: rsc.
  • Source: acs.
  • Source: mdpi.

Sources

Exploratory

N-Boc-4-iodo-DL-phenylalanine ethyl ester: A Comprehensive Guide to Stability, Degradation Mechanisms, and Storage Protocols

Executive Summary N-Boc-4-iodo-DL-phenylalanine ethyl ester (CAS: 639495-97-9) is a highly versatile, orthogonally protected unnatural amino acid derivative[1][2]. Featuring a tert-butoxycarbonyl (Boc) protected amine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Boc-4-iodo-DL-phenylalanine ethyl ester (CAS: 639495-97-9) is a highly versatile, orthogonally protected unnatural amino acid derivative[1][2]. Featuring a tert-butoxycarbonyl (Boc) protected amine, an ethyl ester protected carboxylate, and a reactive para-iodoaryl moiety, this compound is a critical building block in advanced peptide synthesis, peptidomimetic drug discovery, and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings)[3][4].

However, the very features that make this molecule synthetically valuable—the labile Boc group and the reactive carbon-iodine (C–I) bond—also render it susceptible to specific modes of environmental degradation[5][6]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical vulnerabilities and establishes authoritative, self-validating protocols for its storage, handling, and quality control.

Physicochemical Profiling & Mechanisms of Degradation

To establish robust storage conditions, one must first understand the causality behind the compound's degradation. The molecule possesses three distinct loci of vulnerability: the C–I bond, the Boc carbamate, and the ethyl ester.

Photolytic C–I Bond Cleavage (Deiodination)

The para-iodoaryl group is highly sensitive to ultraviolet (UV) and ambient visible light. The C–I bond in iodoarenes is relatively weak (bond dissociation energy ~64 kcal/mol)[6]. Exposure to photons provides sufficient energy to induce homolytic cleavage of the C–I bond, generating a highly reactive aryl radical and an iodine radical (I•)[7][8].

  • Visual Indicator: The recombination of iodine radicals forms molecular iodine (I₂), which manifests as a distinct yellow-to-brown discoloration of the normally white/off-white powder[9][10].

  • Consequence: Loss of the cross-coupling handle, resulting in stoichiometric imbalances during subsequent palladium-catalyzed reactions.

Thermolytic and Acid-Catalyzed Boc Deprotection

The tert-butoxycarbonyl (Boc) group is designed to be acid-labile, but it also exhibits thermal instability. Kinetic modeling and computational analyses demonstrate that thermal Boc deprotection proceeds via an initial, slow, concerted proton transfer that releases isobutylene, followed by rapid decarboxylation (loss of CO₂)[11][12][13].

  • Catalysts for Degradation: Elevated temperatures (>25 °C over prolonged periods), localized acidic impurities in solvents, or trace Lewis acids can drastically accelerate this degradation pathway[5].

  • Consequence: Premature liberation of the free amine, leading to unwanted side reactions (e.g., diketopiperazine formation or oligomerization) during peptide coupling.

Ester Hydrolysis

The ethyl ester protects the C-terminus but remains susceptible to hydrolysis in the presence of ambient moisture, particularly if the microenvironment becomes slightly basic or acidic.

  • Consequence: Conversion of the ethyl ester to the free carboxylic acid (N-Boc-4-iodo-DL-phenylalanine), altering the solubility profile and reactivity of the building block.

Degradation A N-Boc-4-iodo-DL-Phe-OEt (Intact) B Photolysis (UV/Light) Homolytic Cleavage A->B C Thermal / Acidic Boc Deprotection A->C Δ / H+ D Moisture / Base Ester Hydrolysis A->D H2O / OH- E Deiodinated Product + Iodine Radicals B->E F 4-Iodo-Phe-OEt + Isobutylene + CO2 C->F G N-Boc-4-iodo-Phe-OH (Free Acid) D->G

Mechanistic degradation pathways of N-Boc-4-iodo-DL-phenylalanine ethyl ester.

Optimal Storage Conditions & Stability Matrices

Based on the mechanistic vulnerabilities outlined above, the storage environment must be engineered to mitigate photolysis, thermolysis, and hydrolysis[9][14][15].

Core Storage Directives
  • Temperature: Store at 2–8 °C for short-to-medium term use (up to 6 months). For long-term archival storage (>6 months), -20 °C is strictly recommended to arrest thermal Boc degradation[5][9].

  • Light Protection: The compound must be stored in amber glass vials or opaque containers to block UV and visible light, preventing C–I homolysis[6][14].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . Purging the headspace displaces oxygen and ambient humidity, preventing oxidative degradation and ester hydrolysis[16].

  • Moisture Control: Seal containers tightly with Parafilm or PTFE-lined caps and store them within a secondary desiccator cabinet containing Drierite (calcium sulfate) or silica gel[14][15].

Stability Matrix
Environmental StressorExpected Degradation RatePrimary DegradantPreventative Measure
Ambient Light (25 °C) High (Days to Weeks)Deiodinated derivative, I₂ (Yellowing)Amber vials, dark storage
Elevated Temp (40 °C+) Moderate (Weeks)Free amine (Loss of Boc)Refrigeration (2–8 °C) or -20 °C
High Humidity (>60% RH) Moderate (Months)Free carboxylic acidDesiccator, Argon overlay
Acidic Vapors High (Hours to Days)Free amine (Loss of Boc)Isolate from acid storage cabinets

Quality Control & Experimental Validation Protocols

To ensure scientific integrity, researchers must validate the structural integrity of N-Boc-4-iodo-DL-phenylalanine ethyl ester prior to utilizing it in sensitive cross-coupling or peptide synthesis workflows.

Step-by-Step HPLC-UV Protocol (Purity & Deiodination Check)

Rationale: HPLC coupled with a UV detector allows for the quantification of intact material versus deiodinated or deprotected byproducts.

  • Sample Preparation: Equilibrate the storage vial to room temperature before opening to prevent condensation. Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN).

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: Keep analysis time short to prevent on-column Boc degradation).

    • Solvent B: 0.1% TFA in MeCN.

  • Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor at 220 nm (amide/ester absorbance) and 254 nm (aryl iodide absorbance).

  • Analysis: A secondary peak eluting earlier than the main peak typically indicates the deiodinated byproduct or the free amine (which is more polar).

Step-by-Step NMR Protocol (Structural Integrity)

Rationale: Proton (¹H) NMR confirms the presence of the Boc group and the ethyl ester.

  • Solvent: Dissolve 5–10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent is acid-free (pass CDCl₃ through basic alumina if necessary to remove trace DCl).

  • Key Resonances to Verify:

    • Boc Group: A sharp singlet integrating to 9 protons at approximately δ 1.40 ppm. A reduction in integration indicates Boc loss.

    • Ethyl Ester: A quartet at ~δ 4.15 ppm (2H, -CH₂-) and a triplet at ~δ 1.25 ppm (3H, -CH₃).

    • Aromatic Protons: Two distinct doublets in the aromatic region (~δ 6.9 and ~δ 7.6 ppm) integrating to 2 protons each. Loss of the para-substitution pattern indicates deiodination.

QCWorkflow S1 Sample Retrieval (from -20°C) S2 Visual Inspection (Check for yellowing) S1->S2 S3 HPLC-UV Analysis (Purity & Deiodination) S2->S3 S4 1H/13C NMR (Boc/Ester Integrity) S3->S4 S5 Batch Approval (>98% Purity) S4->S5

Standardized quality control workflow for batch validation prior to synthesis.

References

  • LookChem. "Boc-4-Iodo-L-phenylalanine CAS NO.127375-12-6." Lookchem.com. Available at: [Link]

  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development. Available at:[Link]

  • ACS Publications. "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway." Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." The Journal of Organic Chemistry. Available at: [Link]

  • NIH. "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." National Institutes of Health. Available at: [Link]

  • CHIMIA. "Homolytic Reduction of Onium Salts." Chimia.ch. Available at:[Link]

  • ACS Publications. "Homolytic vs Heterolytic Paths in the Photochemistry of Haloanilines." Journal of the American Chemical Society. Available at: [Link]

Sources

Foundational

The Strategic Application of N-Boc-4-iodo-DL-phenylalanine Ethyl Ester in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract N-Boc-4-iodo-DL-phenylalanine ethyl ester has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of protected...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

N-Boc-4-iodo-DL-phenylalanine ethyl ester has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of protected amino acid functionality and a versatile aryl iodide handle. This guide provides a comprehensive overview of its strategic applications, focusing on its role as a precursor for advanced radiopharmaceuticals and as a versatile intermediate for the synthesis of complex molecular architectures via cross-coupling reactions. We will delve into the causality behind its use in these contexts, provide detailed experimental protocols, and present workflows to illustrate its integration into modern drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical properties for the creation of novel diagnostics and therapeutics.

Introduction: A Multifunctional Scaffold for Innovation

Phenylalanine and its derivatives are foundational motifs in medicinal chemistry, providing a blend of conformational rigidity and hydrophobicity that is crucial for molecular recognition at various biological targets.[] The strategic modification of the phenylalanine scaffold is a cornerstone of modern pharmaceutical design, enabling chemists to fine-tune physicochemical properties such as binding affinity, metabolic stability, and solubility.[][2]

N-Boc-4-iodo-DL-phenylalanine ethyl ester stands out as a particularly valuable derivative. Its structure is characterized by three key features:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the α-amino group, a standard requirement for controlled, stepwise peptide synthesis and other amine-related chemical transformations.[3][4]

  • Ethyl Ester Protection: The carboxy terminus is protected as an ethyl ester, which can be readily hydrolyzed under basic conditions, offering an orthogonal deprotection strategy to the N-Boc group.

  • Para-Iodo Substituent: The iodine atom on the phenyl ring is the cornerstone of this molecule's versatility. It serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions and is a site for direct radioiodination, making it a gateway to a vast chemical space.[3]

This guide will explore the two primary applications that stem from these features: its use in creating targeted radiopharmaceuticals and its function as a versatile synthon for complex drug candidates.

Core Application I: A Precursor for High-Affinity Radiopharmaceuticals

Radiolabeled amino acids are extensively used in nuclear medicine for tumor imaging with techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[5][6] Many tumors exhibit upregulated amino acid transport systems to fuel their rapid proliferation, a feature that can be exploited for targeted imaging.[5] 4-Iodo-L-phenylalanine (IPA) has been identified as a promising agent due to its high affinity for and accumulation in various human tumors, including malignant gliomas.[5]

N-Boc-4-iodo-DL-phenylalanine ethyl ester serves as a critical, stable precursor for the synthesis of radioiodinated imaging agents like 4-[¹²³I]iodo-L-phenylalanine (for SPECT) or its other radioisotopic analogues (e.g., with ¹²⁴I for PET or ¹³¹I for therapy).[5][6]

Mechanistic Rationale

The utility of iodinated phenylalanine analogs for tumor imaging is based on their ability to act as substrates for amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[6] By replacing a stable iodine atom with a radioactive isotope, the molecule is transformed into a tracer that allows for the non-invasive visualization of tumor metabolism and location.[5][7]

The synthesis of these tracers often proceeds through a precursor strategy to handle the short half-lives of the radioisotopes. A common and efficient method involves an aryl stannane precursor, which is synthesized from the corresponding iodo-derivative.[7][8]

Experimental Workflow: Synthesis of a Radioiodination Precursor

The conversion of N-Boc-4-iodo-L-phenylalanine methyl ester (a close analog of the title compound) to its corresponding trialkylstannyl derivative provides a precursor that is highly efficient for subsequent radioiodination.[7][8]

G cluster_start Starting Material cluster_reaction Stannylation Reaction cluster_labeling Radioiodination cluster_deprotection Final Deprotection start N-Boc-4-iodo-Phe-OEt reagents Bis(tributyltin) Pd(PPh₃)₄ Catalyst Toluene, Reflux start->reagents stannylated N-Boc-4-(tributylstannyl)-Phe-OEt (Stannyl Precursor) reagents->stannylated radio_reagents Na[¹²³I] / Na[¹²⁴I] Oxidizing Agent (e.g., Chloramine-T) stannylated->radio_reagents labeled_ester N-Boc-4-[*I]iodo-Phe-OEt radio_reagents->labeled_ester deprotect Acidic & Basic Hydrolysis (e.g., TFA then NaOH) labeled_ester->deprotect final_product 4-[*I]iodo-Phenylalanine (Final Radiotracer) deprotect->final_product

Caption: Workflow for radiotracer synthesis from the iodo-precursor.

Protocol: Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine Methyl Ester

This protocol is adapted from a procedure for the methyl ester analog and illustrates the key transformation to a stannylated precursor ready for radioiodination.[8]

  • Setup: To a solution of N-Boc-4-iodo-L-phenylalanine methyl ester (1 equivalent) in anhydrous toluene, add bis(tributyltin) (1.5 equivalents).

  • Inert Atmosphere: Purge the reaction mixture with a stream of dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents) to the mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 90-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester.[8]

  • Subsequent Steps: This stannylated precursor can then be subjected to electrophilic radioiododestannylation using Na[*I] and an oxidizing agent, followed by deprotection of the Boc and ester groups to yield the final radiolabeled amino acid.[6][7]

Core Application II: A Versatile Intermediate for Cross-Coupling Reactions

The carbon-iodine (C-I) bond on the phenyl ring is a powerful synthetic handle for constructing carbon-carbon and carbon-heteroatom bonds. This makes N-Boc-4-iodo-DL-phenylalanine ethyl ester a highly valuable building block for generating libraries of complex, non-natural amino acids and peptidomimetics in drug discovery.[][9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, are routinely employed for this purpose.[10]

Mechanistic Rationale

The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki or Stille coupling) or reaction with another substrate (like an alkyne in Sonogashira coupling) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of the iodo-substituent provides a predictable and highly reactive site for these transformations.

Application Example: Sonogashira Coupling for Peptide Labeling

The Sonogashira coupling reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, has been used to label peptides containing 4-iodophenylalanine with probes such as organometallic ferrocene derivatives.[10][11] This "two-step" labeling strategy allows for the introduction of unique functionalities into peptides post-synthesis.[11]

G cluster_inputs Reactants cluster_catalysis Catalytic Cycle cluster_output Product IodoPhe N-Boc-4-iodo-Phe-OEt Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., Et₃N) IodoPhe->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst CoupledProduct N-Boc-4-(alkynyl)-Phe-OEt Catalyst->CoupledProduct

Caption: Generalized workflow for Sonogashira cross-coupling.

Protocol: General Procedure for Pd-Catalyzed Sonogashira Coupling

This protocol provides a general framework for the coupling of an alkyne to the iodophenylalanine scaffold.[10][11]

  • Setup: In a reaction vessel, dissolve N-Boc-4-iodo-DL-phenylalanine ethyl ester (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.05-0.1 equivalents) in a suitable solvent (e.g., DMF or a mixture of THF and triethylamine).

  • Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Catalyst Addition: Add a palladium(0) catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), to the reaction mixture under an inert atmosphere.

  • Base: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents), which also often serves as a co-solvent.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the desired coupled product.

Physicochemical Data Summary

While extensive comparative data is context-dependent, the following table summarizes key properties of the title compound and related derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key FeaturePrimary Application
N-Boc-4-iodo-DL-phenylalanine ethyl esterC₁₆H₂₂INO₄420.25Aryl IodidePrecursor for Radiosynthesis & Cross-Coupling
4-Iodo-L-phenylalanineC₉H₁₀INO₂291.08Unprotected Amino AcidTumor Imaging Agent Component
N-Boc-L-phenylalanineC₁₄H₁₉NO₄265.31Standard Protected PhePeptide Synthesis

Data sourced from general chemical databases and supplier information.

Conclusion and Future Outlook

N-Boc-4-iodo-DL-phenylalanine ethyl ester is far more than a simple protected amino acid; it is a strategic enabler in the synthesis of complex and high-value molecules for medicinal chemistry. Its dual functionality as both a precursor for targeted radiopharmaceuticals and a versatile platform for advanced synthetic transformations underscores its importance. The ability to precisely install a radioisotope for imaging or therapy, or to leverage the iodo-group for building novel molecular scaffolds, provides researchers with a powerful tool for addressing complex challenges in drug discovery. As the demand for targeted therapies, diagnostic agents, and structurally diverse compound libraries continues to grow, the applications for this versatile building block are set to expand, further cementing its role at the forefront of pharmaceutical innovation.

References

  • CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google P
  • Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine - ACS Publications. (URL: [Link])

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. (URL: [Link])

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. (URL: [Link])

  • The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. (URL: [Link])

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (URL: [Link])

  • An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed. (URL: [Link])

  • Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing). (URL: [Link])

  • Carbonylative cross‐coupling of Boc‐L‐Phe(4‐I)‐OMe with α‐amino acid... - ResearchGate. (URL: [Link])

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - figshare. (URL: [Link])

  • Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... - ResearchGate. (URL: [Link])

  • New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. (URL: [Link])

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (URL: [Link])

  • Scholars Research Library - Der Pharma Chemica. (URL: [Link])

  • Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Publishing. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Development of 18 F-Labeled Radiotracers for PET Imaging of the Adenosine A 2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - MDPI. (URL: [Link])

  • 4 Synthesis of Peptides. (URL: [Link])

  • Cross coupling reactions in organic synthesis themed issue - POSTECH. (URL: [Link])

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Exploratory

The Fulcrum of Innovation: N-Boc-4-iodo-DL-phenylalanine Ethyl Ester in the Synthesis of Unnatural Amino Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise introduction of unnatural amino acids (UAAs) into peptides and proteins represents a transformative strategy in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise introduction of unnatural amino acids (UAAs) into peptides and proteins represents a transformative strategy in drug discovery and chemical biology.[][2][3] These novel building blocks offer the ability to enhance therapeutic properties, including metabolic stability, binding affinity, and in vivo half-life.[4] At the heart of this synthetic endeavor lies a class of versatile precursors, among which N-Boc-4-iodo-DL-phenylalanine ethyl ester stands out as a critical and highly adaptable starting material. This technical guide delves into the pivotal role of this iodinated phenylalanine derivative, exploring its synthesis, unique reactivity, and broad utility in the construction of diverse and complex unnatural amino acids through palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Unnatural Amino Acids

Unnatural amino acids are amino acids not found among the 22 proteinogenic amino acids.[5] Their incorporation into peptide-based therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability.[2][3] By introducing novel side chains, UAAs can impose conformational constraints, introduce new functionalities for bio-conjugation, and modulate the pharmacological profile of a peptide.[6]

Halogenated amino acids, particularly iodinated derivatives, serve as exceptionally versatile handles for post-synthetic modification. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of novel amino acid side chains.[7]

N-Boc-4-iodo-DL-phenylalanine Ethyl Ester: A Keystone Building Block

N-Boc-4-iodo-DL-phenylalanine ethyl ester is a strategically designed precursor for UAA synthesis. The selection of its constituent parts is a deliberate exercise in chemical strategy:

  • The Phenylalanine Scaffold: Provides a rigid and well-defined framework for the presentation of novel functionalities.

  • The 4-Iodo Substituent: The iodine atom at the para position of the phenyl ring is the key reactive site for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used and robust protecting group for the α-amino functionality.[] It prevents unwanted side reactions during the synthesis and can be readily removed under acidic conditions without compromising the integrity of the newly formed UAA.[][9]

  • The Ethyl Ester: The ethyl ester protects the C-terminus, preventing its participation in undesired reactions. It can be hydrolyzed under basic conditions to yield the free carboxylic acid, which is then ready for peptide synthesis.

Synthesis and Characterization

The synthesis of N-Boc-4-iodo-DL-phenylalanine ethyl ester is a multi-step process that begins with commercially available DL-phenylalanine. A common synthetic route involves the iodination of the phenyl ring, followed by the protection of the amine and carboxylic acid functionalities.

Experimental Protocol: Synthesis of N-Boc-4-iodo-DL-phenylalanine Ethyl Ester

  • Iodination of DL-phenylalanine: DL-phenylalanine is treated with iodine and a suitable oxidizing agent (e.g., periodic acid) in an acidic medium to afford 4-iodo-DL-phenylalanine.

  • Esterification: The resulting 4-iodo-DL-phenylalanine is then esterified using ethanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to yield 4-iodo-DL-phenylalanine ethyl ester hydrochloride.

  • N-Boc Protection: The final step involves the protection of the amino group. The 4-iodo-DL-phenylalanine ethyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like methanol or a mixture of methanol and water to yield the final product, N-Boc-4-iodo-DL-phenylalanine ethyl ester.[10]

Characterization Data:

ParameterTypical Value
Molecular Formula C₁₆H₂₂INO₄
Molecular Weight 420.25 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Slightly soluble in water.[11]

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diversity

The true power of N-Boc-4-iodo-DL-phenylalanine ethyl ester lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenyl ring, leading to a vast array of novel unnatural amino acids.[12][13]

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species.[14] This cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[13][15]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OAC R-Pd(II)-X Ln Pd0->OAC Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)-R' Ln OAC->Transmetalation_Complex Transmetalation (R'-M) Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' Transmetalation_Complex->Product Product Release

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[16][17] In the context of N-Boc-4-iodo-DL-phenylalanine ethyl ester, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a solution of N-Boc-4-iodo-DL-phenylalanine ethyl ester in a suitable solvent (e.g., dioxane, toluene, or a mixture with water) are added the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[18]

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.[15]

Suzuki_Miyaura_Coupling start N-Boc-4-iodo-DL- phenylalanine ethyl ester catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->catalyst product N-Boc-4-aryl-DL- phenylalanine ethyl ester catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K2CO3) base->catalyst

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction is particularly valuable for introducing linear, rigid alkynyl linkers into the phenylalanine side chain.

Experimental Protocol: Sonogashira Coupling

  • N-Boc-4-iodo-DL-phenylalanine ethyl ester is dissolved in a suitable solvent (e.g., THF or DMF) along with a terminal alkyne.

  • A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added to the reaction mixture.[19][20]

  • The reaction is typically stirred at room temperature under an inert atmosphere until completion.

  • The workup and purification are similar to those for the Suzuki-Miyaura coupling.

Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.[21]

Sonogashira_Coupling start N-Boc-4-iodo-DL- phenylalanine ethyl ester pd_catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) start->pd_catalyst alkyne Terminal Alkyne (R-C≡CH) alkyne->pd_catalyst product N-Boc-4-alkynyl-DL- phenylalanine ethyl ester pd_catalyst->product Sonogashira Coupling cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->pd_catalyst base Base (e.g., Et3N) base->pd_catalyst

Caption: Workflow for the Sonogashira coupling reaction.

Heck Reaction: Forming Carbon-Carbon Bonds with Alkenes

The Heck reaction is a versatile method for the arylation of alkenes.[22][23] This reaction allows for the introduction of vinyl groups onto the phenylalanine side chain, which can be further functionalized.

Experimental Protocol: Heck Reaction

  • N-Boc-4-iodo-DL-phenylalanine ethyl ester and an alkene are dissolved in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) are added.[24]

  • The reaction is heated under an inert atmosphere.

  • Workup and purification follow standard procedures.

The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of the alkene substrate.[22]

Heck_Reaction start N-Boc-4-iodo-DL- phenylalanine ethyl ester catalyst Pd Catalyst (e.g., Pd(OAc)2) start->catalyst alkene Alkene (R-CH=CH2) alkene->catalyst product N-Boc-4-vinyl-DL- phenylalanine ethyl ester catalyst->product Heck Reaction base Base (e.g., Et3N) base->catalyst

Caption: Workflow for the Heck reaction.

Applications in Drug Discovery and Beyond

The unnatural amino acids synthesized from N-Boc-4-iodo-DL-phenylalanine ethyl ester have found widespread applications in various fields:

  • Peptide and Protein Engineering: Introducing novel side chains can enhance the stability, activity, and selectivity of peptides and proteins.[]

  • Drug Discovery: UAAs are incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[2][] Over 100 FDA-approved drugs contain unnatural amino acids.[2][3]

  • Bioconjugation: The unique functionalities introduced through cross-coupling reactions can be used for site-specific labeling of proteins with fluorescent probes, imaging agents, or other molecules.

  • Materials Science: UAAs with specific properties can be used to create novel biomaterials with tailored characteristics.

Conclusion

N-Boc-4-iodo-DL-phenylalanine ethyl ester is a testament to the power of strategic molecular design in chemical synthesis. Its carefully chosen protecting groups and the versatile reactivity of the carbon-iodine bond make it an indispensable tool for the synthesis of a vast array of unnatural amino acids. The palladium-catalyzed cross-coupling reactions discussed herein provide a robust and efficient platform for accessing novel chemical space, thereby fueling innovation in drug discovery, protein engineering, and materials science. As the demand for more sophisticated and effective therapeutics continues to grow, the role of versatile building blocks like N-Boc-4-iodo-DL-phenylalanine ethyl ester will undoubtedly become even more critical.

References

  • Singh, Y., & Sharma, P. K. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Singh, Y., & Sharma, P. K. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Wang, L., et al. (2017). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC. [Link]

  • University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. Phys.org. [Link]

  • van der Heijden, F. J., et al. (2018). Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. PMC. [Link]

  • Hoffmann, T., et al. (2020). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link]

  • Am Ende, C. W., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Publications. [Link]

  • Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry. [Link]

  • Nakashima, Y., & Uchida, R. (2026). Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications. [Link]

  • Isidro-Llobet, A., et al. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]

  • Wiley-VCH. (2002). 1 Protection Reactions. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization. Accounts of Chemical Research. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. PMC. [Link]

  • Am Ende, C. W., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. [Link]

  • Kaur, J., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. PubMed. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Bhattacharya, S., et al. (2012). Synthesis and characterization of a novel dipeptide: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. [Link]

  • Aapptec Peptides. Boc-Phe(4-I)-OH [62129-44-6]. [Link]

  • Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. [Link]

  • Daugulis, O., et al. (2005). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals. [Link]

  • Yi, C., & Hua, R. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Wiemann, L. O., et al. (2016). Suzuki–Miyaura Cross-Coupling of Amino Acids and Peptides in Water using Pd-Nanoparticle-Loaded Microgels. ResearchGate. [Link]

  • Chikkanna, D., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • Wiemann, L. O., et al. (2016). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... ResearchGate. [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Reddy, G. S., et al. (2015). Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Advances. [Link]

  • Heravi, M. M., & Fazeli, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Stolle, A., et al. (2011). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. [Link]

  • Myers, A. G. (2006). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Incorporation of N-Boc-4-iodo-DL-phenylalanine ethyl ester in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Content Focus: Mechanistic rationale, preparative hydrolysis, SPPS incorporation, and late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Content Focus: Mechanistic rationale, preparative hydrolysis, SPPS incorporation, and late-stage functionalization.

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the synthesis of highly stable, target-specific therapeutics. N-Boc-4-iodo-DL-phenylalanine ethyl ester is a highly versatile building block; however, its direct use in Solid-Phase Peptide Synthesis (SPPS) is impossible due to its esterified C-terminus.

This application note details a comprehensive, field-proven workflow to utilize this molecule. It covers the essential upstream saponification of the ethyl ester, the strategic incorporation of the resulting free acid at the N-terminus of an Fmoc-SPPS sequence, and the exploitation of the 4-iodo moiety as an orthogonal handle for late-stage palladium-catalyzed cross-coupling[1].

Mechanistic Rationale & Experimental Design

As a self-validating synthetic system, every step in this workflow is designed with specific chemical causality in mind:

The Ester Hurdle: Saponification Causality

In SPPS, amide bond formation requires the activation of a free C-terminal carboxylic acid to react with a resin-bound N-terminal amine. The ethyl ester protecting group renders the molecule inert to standard coupling reagents (e.g., DIC, HATU). Therefore, a base-catalyzed hydrolysis (saponification) using Lithium Hydroxide (LiOH) must precede SPPS. LiOH is selected over NaOH or KOH because its milder nature prevents the premature cleavage of the acid-labile N-Boc protecting group[2][3].

Stereochemical Considerations (The DL-Racemate)

Because the starting material is a DL-racemate, coupling this residue to a chiral peptide chain will yield a 1:1 mixture of diastereomeric peptides. Rather than a drawback, this is a powerful tool for diastereomeric library generation . Synthesizing both epimers simultaneously allows researchers to probe spatial structure-activity relationships (SAR) during biological screening.

N-Terminal Capping & Orthogonality

The presence of an N-Boc (tert-butyloxycarbonyl) group dictates the placement of this residue. In a standard Fmoc-SPPS strategy, introducing a Boc-protected amino acid terminates the chain elongation. The Boc group is globally cleaved simultaneously with the side-chain protecting groups and the resin linker during the final Trifluoroacetic Acid (TFA) cleavage step. Thus, this building block must be incorporated at the absolute N-terminus of the peptide.

The 4-Iodo Handle for Late-Stage Functionalization

The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) complexes. This makes the 4-iodo-phenylalanine residue an ideal, orthogonal handle for post-synthetic modifications (PSM)[4]. Researchers can perform on-resin Sonogashira, Suzuki, or Buchwald-Hartwig cross-couplings to attach fluorophores, PEG chains, or click-chemistry handles without affecting the rest of the peptide scaffold[1].

Strategic Workflow Diagram

Workflow Step1 1. N-Boc-4-iodo-DL-Phe-OEt (Starting Material) Step2 2. Saponification (LiOH, THF/H2O, 0°C to RT) Step1->Step2 Step3 3. N-Boc-4-iodo-DL-Phe-OH (Free Acid Intermediate) Step2->Step3 Generates Free Carboxyl Step4 4. SPPS Coupling (DIC/Oxyma, DMF, Resin) Step3->Step4 Step5 5. Resin-Bound Peptide (N-Terminal Iodo-Phe) Step4->Step5 Amide Bond Formation Step6 6. Late-Stage Functionalization (e.g., Pd-Catalyzed Cross-Coupling) Step5->Step6 Orthogonal Handle Step7 7. Cleavage & Deprotection (TFA/Scavengers) Step6->Step7 Step8 8. Functionalized Peptide (Final Product) Step7->Step8 Global Deprotection

Workflow for incorporating and modifying N-Boc-4-iodo-DL-Phe-OEt in SPPS.

Quantitative Data & Reagent Summary

Reaction PhaseKey ReagentsEquivalentsTimeExpected EfficiencyQC / Validation Method
Saponification LiOH·H₂O1.5 - 2.0 eq2 - 4 h>95% YieldTLC (Rf shift) / LC-MS
SPPS Coupling DIC / Oxyma Pure3.0 - 4.0 eq1 - 2 h>99% ConversionKaiser Test (Ninhydrin)
PSM (Sonogashira) Pd(PPh₃)₂Cl₂ / CuI0.1 / 0.2 eq12 - 24 h>90% ConversionMicro-cleavage LC-MS
Global Cleavage TFA / TIPS / H₂O95:2.5:2.5 (v/v)2 - 3 hSequence DependentRP-HPLC / HRMS

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Hydrolysis of the Ethyl Ester

This protocol converts the inert ester into the active free acid required for SPPS[2][3].

  • Dissolution: Dissolve N-Boc-4-iodo-DL-phenylalanine ethyl ester (1.0 eq) in Tetrahydrofuran (THF) to achieve a concentration of 0.2 M.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures suppress potential side reactions and protect the Boc group.

  • Base Addition: Prepare a 1.0 M aqueous solution of LiOH·H₂O (1.5 eq). Add this dropwise to the stirring THF solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

  • In-Process QC: Monitor the reaction via TLC (Hexane:EtOAc 1:1, 1% AcOH). The starting ester (high Rf) should completely convert to the free acid (low Rf).

  • Quenching: Cool the mixture back to 0 °C. Carefully acidify the solution to pH ~3 using 1.0 M Potassium Bisulfate (KHSO₄). Causality: KHSO₄ is a mild acid; using strong mineral acids like HCl risks premature Boc deprotection.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-iodo-DL-phenylalanine-OH .

Protocol B: SPPS Incorporation (N-Terminal Capping)

This protocol couples the newly synthesized free acid to the growing peptide chain.

  • Resin Preparation: Ensure the resin-bound peptide has its final N-terminal Fmoc group removed (using 20% piperidine in DMF) and is thoroughly washed with DMF.

  • Activation: In a separate vial, dissolve N-Boc-4-iodo-DL-phenylalanine-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimal DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at RT for 1 to 2 hours.

  • In-Process QC: Perform a Kaiser Test on a few resin beads. A yellow (negative) result validates complete amide bond formation. A blue (positive) result indicates incomplete coupling, requiring a repeat of steps 2-3.

  • Washing: Wash the resin extensively with DMF (5x) and Dichloromethane (DCM) (5x).

Protocol C: On-Resin Sonogashira Cross-Coupling (Example PSM)

This protocol utilizes the 4-iodo handle to attach a terminal alkyne via Palladium catalysis[1].

  • Degassing: Suspend the peptide-resin in anhydrous, strictly degassed DMF. Causality: Oxygen poisons the Pd(0) catalyst and promotes alkyne homocoupling (Glaser coupling).

  • Reagent Addition: Under an Argon atmosphere, add the terminal alkyne (5.0 eq), N,N-Diisopropylethylamine (DIPEA, 10.0 eq), CuI (0.2 eq), and Pd(PPh₃)₂Cl₂ (0.1 eq).

  • Reaction: Agitate the vessel gently at RT for 12 to 24 hours under Argon.

  • Validation: Perform a micro-cleavage on a small aliquot of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the alkyne addition.

  • Metal Scavenging: Wash the resin with DMF (3x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge trapped Palladium, and finally DCM (5x).

  • Final Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the N-terminal Boc group, yielding the fully deprotected, functionalized peptide.

References

  • Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides. ResearchGate.
  • Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses.
  • Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers. Australian Journal of Chemistry.
  • Regioselective postsynthetic modification of phenylalanine side chains of peptides leading to uncommon ortho-iodinated analogues. PubMed / Angew Chem Int Ed Engl.

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Application

Application Note: N-Boc-4-iodo-DL-phenylalanine ethyl ester as a Building Block for Radiotheranostic Peptides

Executive Summary & Mechanistic Rationale The development of radiolabeled peptides for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted endoradiotherapy relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of radiolabeled peptides for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted endoradiotherapy relies heavily on versatile, orthogonally protected amino acid building blocks. N-Boc-4-iodo-DL-phenylalanine ethyl ester is a highly strategic precursor in this domain.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a programmable delivery vehicle. Phenylalanine derivatives are well-documented substrates for the L-type amino acid transporter 1 (LAT1), which is heavily overexpressed in various malignancies, including breast cancer (e.g., MCF-7 cells) and refractory gliomas[1][2].

The structural logic of this specific building block is highly intentional:

  • The 4-Iodo Moiety: Serves a dual purpose. It can be directly utilized for halogen exchange (e.g., 127I to 131I ), or more optimally, it acts as the reactive site for palladium-catalyzed stannylation. Converting the iodo group to a trialkylstannyl group allows for subsequent electrophilic radio-destannylation, yielding no-carrier-added (NCA) radiotracers with near-theoretical specific activity[1][3].

  • N-Boc (tert-butyloxycarbonyl) Protection: Provides orthogonal protection of the α -amine. It is completely stable to the basic conditions required for ethyl ester hydrolysis and the transition-metal catalysis used in stannylation, yet it is easily cleaved via mild acidolysis (e.g., Trifluoroacetic acid) in the final step[3].

  • Ethyl Ester: Protects the C-terminus, preventing unwanted polymerization during early synthetic steps. It can be selectively saponified to free the carboxylate for peptide chain elongation.

  • DL-Racemate: While the L-enantiomer is preferentially transported by LAT1 in biological systems[4], the DL-racemate provides a cost-effective, highly reactive scaffold for early-stage in vitro screening, structural activity relationship (SAR) studies, or integration into non-stereospecific targeting vectors (such as modified RGD peptides targeting αv​β3​ integrins)[5].

Strategic Workflow

The following workflow illustrates the optimal path from the raw building block to a fully deprotected, radiolabeled peptide. Direct radioiodine exchange often yields carrier-added tracers that can competitively inhibit receptor binding (the IC 50​ of unlabeled I-Phe is ~1.0–2.5 mM)[1][3]. Therefore, this protocol utilizes a stannylation intermediate to ensure maximum specific activity.

G N1 N-Boc-4-iodo-DL-Phe-OEt (Starting Material) N2 Ester Hydrolysis (LiOH, THF/H2O) N1->N2 N3 Peptide Chain Elongation (Solution/Solid Phase) N2->N3 N4 Pd-Catalyzed Stannylation (Sn2Me6, Pd(PPh3)4) N3->N4 N5 Electrophilic Radioiodination (Na[*I], Chloramine-T) N4->N5 N6 Boc Deprotection (TFA/DCM) N5->N6 N7 Purified Radiolabeled Peptide (HPLC Validated) N6->N7

Workflow for incorporating N-Boc-4-iodo-DL-Phe-OEt into radiolabeled peptides.

Experimental Protocols & Self-Validating Systems

Protocol A: Saponification and Peptide Coupling

Causality: To utilize this building block at the N-terminus or within the backbone of a peptide, the ethyl ester must first be hydrolyzed to a free carboxylic acid.

  • Hydrolysis: Dissolve N-Boc-4-iodo-DL-Phe-OEt (1.0 eq) in a 1:1 mixture of THF and H 2​ O. Add LiOH·H 2​ O (2.5 eq) and stir at room temperature for 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the N-Boc-4-iodo-DL-Phe-OH. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

  • Coupling: Activate the free acid using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the target peptide sequence (bearing a free N-terminus) and stir for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc). The product will be UV-active (due to the phenyl ring) but will not stain with ninhydrin, confirming the Boc group remains intact and the amine is protected.

Protocol B: Palladium-Catalyzed Stannylation

Causality: Activating the aromatic ring is strictly required to facilitate rapid, room-temperature electrophilic substitution with radioiodine later in the workflow.

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the iodo-peptide intermediate (1.0 eq) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add hexamethylditin ( Me3​Sn-SnMe3​ , 2.0 eq) and the catalyst tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq).

  • Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 80°C under an argon atmosphere for 12 hours.

  • Purification: Filter through a short pad of Celite and purify via flash chromatography or preparative HPLC.

  • Self-Validation Check: Analyze the purified precursor via LC-MS. The isotopic signature of Tin (Sn) is highly distinct (featuring 10 naturally occurring isotopes, with major peaks at 116, 118, and 120 Da). Observing this specific isotopic cluster provides definitive proof of successful stannylation.

Protocol C: Electrophilic Radioiodination and Deprotection

Causality: Chloramine-T is utilized to oxidize the aqueous radioiodide ( I− ) into an electrophilic iodine species ( I+ ). This electrophile rapidly and selectively substitutes the trialkylstannyl group. Subsequent treatment with TFA removes the Boc group to yield the biologically active tracer[2][3].

  • Radioiodination: To a reaction vial containing the stannylated peptide precursor (50 µg) in 50 µL of methanol, add 10 µL of acetic acid.

  • Isotope Addition: Add 37–370 MBq (1–10 mCi) of Na[125I] or Na[131I] in dilute NaOH.

  • Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water). React at room temperature for 10 minutes.

  • Quenching: Halt the oxidation by adding 10 µL of sodium metabisulfite ( Na2​S2​O5​ , 2 mg/mL in water)[2].

  • Deprotection: Evaporate the solvent under a gentle stream of nitrogen. Add 200 µL of a TFA/DCM (1:1) mixture and incubate for 30 minutes at room temperature to cleave the Boc group. Evaporate to dryness.

  • Self-Validation Check: Perform Radio-HPLC. The successful product will show a distinct radioactive peak shifted from the precursor's retention time. Crucially, there should be <5% activity at the solvent front (which would indicate unreacted, free [125I]iodide ).

Quantitative Data & Expected Yields

The following table summarizes the benchmark quantitative data for the synthesis and biological evaluation of radioiodinated 4-iodo-phenylalanine derivatives synthesized via the destannylation route, based on established literature[1][3].

ParameterValue / YieldClinical / Biological Significance
Radioiodination Step Yield 91.6 ± 2.7%High efficiency ensures minimal loss of expensive radioisotopes.
Deprotection Step Yield 83.7 ± 1.7%Mild acidolysis prevents degradation of the peptide backbone.
Single-Step Synthesis Yield 94.8 ± 3.4%Combining iodination and deprotection streamlines radiopharmacy workflows.
MCF-7 Cell Uptake (60 min) 49.0 ± 0.7%Demonstrates robust targeting of LAT1 overexpressed in breast cancer.
IC 50​ (Unlabeled I-Phe) ~1.0 - 2.5 mMHighlights the necessity of no-carrier-added synthesis to avoid receptor saturation.

References

  • "An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC", nih.gov,
  • "4-(131I)Iodo-L-phenylalanine | 76641-05-9 - Benchchem", benchchem.com,
  • "An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed", nih.gov,
  • "Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC", nih.gov,
  • "Synthesis and evaluation of a dimeric rgd peptide as a preliminary study for radiotheranostics with radiohalogens", nii.ac.jp,

Sources

Method

Application Note: Sonogashira Cross-Coupling of N-Boc-4-iodo-DL-phenylalanine Ethyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of alkyne-modified unnatural amino acids for bioorthogonal chemistry, peptide stapling, and DNA-encoded library...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of alkyne-modified unnatural amino acids for bioorthogonal chemistry, peptide stapling, and DNA-encoded library (DEL) construction.

Strategic Utility & Mechanistic Causality

The incorporation of alkyne handles into amino acid scaffolds is a cornerstone of modern bioorthogonal chemistry, enabling downstream modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or further cross-coupling 1. The Sonogashira cross-coupling of N-Boc-4-iodo-phenylalanine derivatives has been extensively validated as a robust method for generating these functionalized biomolecules 2.

Causality in Substrate Design

The specific use of N-Boc-4-iodo-DL-phenylalanine ethyl ester is driven by three mechanistic imperatives:

  • Halogen Selection (4-Iodo vs. 4-Bromo): The carbon-iodine bond is significantly weaker (~238 kJ/mol) than the carbon-bromine bond (~335 kJ/mol). This facilitates rapid oxidative addition to the Pd(0) active species at mild temperatures, preventing the thermal degradation of the Boc protecting group 3.

  • Amine Protection (N-Boc): The bulky tert-butyloxycarbonyl group prevents the free α -amine from coordinating to the palladium or copper catalysts, which would otherwise poison the catalytic cycle.

  • Carboxyl Protection (Ethyl Ester): Free carboxylic acids drastically reduce substrate solubility in organic solvents and can competitively bind to the metal centers. The ethyl ester ensures complete solubility in solvents like DMF or Toluene, driving the reaction to completion.

MechanisticPathway Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II)(Ar)IL2 Pd0->OxAdd + N-Boc-4-iodo-Phe-OEt TransMet Transmetalation Pd(II)(Ar)(C≡CR)L2 OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 - Product Regenerates Pd(0) CuCycle Copper Cycle CuI + Base + Alkyne → Cu-C≡CR CuCycle->TransMet Transmetalation

Fig 1: Dual Pd/Cu catalytic cycles for the Sonogashira cross-coupling of the iodo-Phe derivative.

Condition Optimization & Quantitative Data

The efficiency of the Sonogashira coupling is highly dependent on the synergistic selection of the catalyst, base, and solvent. The table below summarizes established quantitative parameters for coupling terminal alkynes to iodo-phenylalanine scaffolds 2, 4.

Catalyst System (mol%)Base / SolventTemp (°C)Alkyne TypeAvg. YieldScientific Rationale
Pd(PPh₃)₂Cl₂ (5%) / CuI (10%) TEA / DMF (1:4)50 °CAryl / Aliphatic85–95%DMF maximizes the solubility of polar transition states; TEA acts as a mild proton acceptor.
Pd(OAc)₂ (5%) / PPh₃ (10%) / CuI (10%) Diethylamine (Neat)25 °CBiotin-alkyne91%Room temperature conditions prevent ethyl ester hydrolysis when using complex, sensitive alkynes.
Pd(PPh₃)₄ (5%) / CuI (10%) DIPEA / Toluene75 °CTMS-acetylene82%Toluene minimizes side reactions; elevated temperature is required to overcome the steric bulk of TMS.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every step includes a causal explanation to ensure the operator understands why a specific action is taken, thereby reducing experimental error.

Workflow Step1 1. Reagent & Solvent Prep Degas DMF/TEA (Freeze-Pump-Thaw) Step2 2. Catalyst Loading Add Pd(PPh3)2Cl2 & CuI under Argon Step1->Step2 Prevents Glaser coupling Step3 3. Substrate Addition Add N-Boc-4-iodo-Phe-OEt & Alkyne Step2->Step3 Inert atmosphere Step4 4. Reaction Execution Stir at 50°C for 12h in the dark Step3->Step4 Base activates alkyne Step5 5. Workup Filter over Celite, aqueous extraction Step4->Step5 Monitor by LC-MS Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6 Removes metal salts

Fig 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Materials & Reagents
  • N-Boc-4-iodo-DL-phenylalanine ethyl ester (1.0 equiv, 1.0 mmol, ~419 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Step)

  • Action: Transfer DMF and TEA into a Schlenk flask. Degas via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 30 minutes.

  • Causality: The presence of dissolved oxygen rapidly oxidizes the Cu(I)-acetylide intermediate, leading to Glaser-Hay homocoupling (dimerization of the alkyne). Removing oxygen ensures the alkyne is exclusively consumed by the cross-coupling cycle.

Step 2: Catalyst & Substrate Loading

  • Action: To a flame-dried, Argon-purged reaction vial, add N-Boc-4-iodo-DL-phenylalanine ethyl ester, Pd(PPh₃)₂Cl₂, and CuI.

  • Causality: Loading the solid pre-catalysts under an inert atmosphere prevents the premature oxidation of the phosphine ligands.

Step 3: Initiation

  • Action: Inject the degassed DMF/TEA mixture into the reaction vial. Stir for 5 minutes at room temperature until a homogenous solution is achieved. Add the terminal alkyne dropwise over 2 minutes.

  • Causality: Slow addition of the alkyne prevents localized high concentrations, which kinetically favors the desired cross-coupling pathway over alkyne dimerization.

Step 4: Reaction Execution

  • Action: Heat the reaction mixture to 50 °C and stir for 12 hours. Wrap the vial in aluminum foil.

  • Causality: CuI is light-sensitive and can undergo photochemical degradation over extended periods. Shielding the reaction maintains the integrity of the Cu(I) co-catalyst.

Step 5: Workup & Extraction

  • Action: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite. Wash the organic filtrate with distilled water (3 × 20 mL) and brine (1 × 20 mL). Dry over anhydrous MgSO₄.

  • Causality: The Celite filtration removes insoluble Pd black and Cu salts. The aggressive aqueous washes are mandatory to partition the high-boiling DMF and the TEA-hydroiodide salts into the aqueous phase, preventing them from co-eluting during chromatography.

Step 6: Purification

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

In-Process Quality Control (IPQC) & Validation

To ensure the system is self-validating, operators must perform the following checks:

  • TLC Monitoring: The starting material (N-Boc-4-iodo-Phe-OEt) is strongly UV-active. Monitor the reaction using a 20% EtOAc/Hexanes system. The successful formation of the product is indicated by the complete consumption of the starting material spot and the appearance of a new, highly fluorescent spot (due to the extended π -conjugation of the alkyne-aryl system).

  • LC-MS Validation: Aliquot 10 μ L of the reaction mixture, dilute in Methanol, and inject into the LC-MS. You must observe the mass shift corresponding to the loss of Iodine (-126.9 Da) and the addition of the alkyne mass minus one proton.

  • Troubleshooting (Dimerization): If LC-MS reveals a mass corresponding to exactly twice the molecular weight of the alkyne minus two protons, Glaser homocoupling has occurred. This is an absolute indicator that the degassing protocol in Step 1 was insufficient.

References[1] Title: Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds

Source : Bioconjugate Chemistry - ACS Publications URL :[Link][2] Title : Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions Source : PMC - NIH URL :[Link][4] Title : Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link][1] Title : 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions Source : PMC - NIH URL :[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for N-Boc-4-iodo-DL-phenylalanine ethyl ester

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in peptidomimetics and targeted protein degradation. Strategic Context & Mechanistic Rationale The derivatization of unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in peptidomimetics and targeted protein degradation.

Strategic Context & Mechanistic Rationale

The derivatization of unnatural amino acids is a fundamental strategy in modern drug discovery, particularly for synthesizing constrained peptidomimetics, stapled peptides, and biphenyl pharmacophores[1]. N-Boc-4-iodo-DL-phenylalanine ethyl ester serves as a highly versatile electrophilic hub for these modifications.

As a Senior Application Scientist, it is critical to understand why this specific substrate and its corresponding reaction conditions are chosen:

  • The Electrophile (Iodine vs. Bromine/Chlorine): The carbon-iodine (C–I) bond is significantly weaker and more polarizable than C–Br or C–Cl bonds. This facilitates a rapid oxidative addition by Palladium(0) species under highly mild conditions (often 37 °C to 70 °C)[2]. Mild conditions are paramount to prevent the racemization of the α-chiral center, a common failure point in peptide synthesis[1].

  • Protecting Group Synergy: The molecule is dual-protected. The N-Boc (tert-butyloxycarbonyl) group is acid-labile but highly stable to the basic conditions of a Suzuki coupling. Conversely, the ethyl ester is base-labile. Therefore, the protocol must utilize mild, strategically chosen bases to activate the boronic acid without triggering premature ester saponification[3].

Mechanistic Causality

The Suzuki-Miyaura reaction relies on a precise catalytic cycle. The addition of a base is not merely for pH control; it is a mechanistic mandate. The base coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex, which is required to drive the transmetalation step[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-I (Rate Determining) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM + Ar-B(OH)3⁻ (Base Activated) PdII_TM->Pd0 Reductive Elimination Product Biaryl Product PdII_TM->Product

Mechanistic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling.

Optimization of Reaction Parameters

To ensure reproducibility, quantitative data from validated catalytic systems must be analyzed. The table below summarizes optimized conditions for coupling 4-iodophenylalanine derivatives, highlighting the causality behind each parameter choice[1][2][4].

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)Causality / Scientific Rationale
Pd(PPh₃)₄ (5 mol%)THF / Toluene / H₂ONa₂CO₃8012>90%Standard biphasic system. Toluene solubilizes the lipophilic N-Boc ester; water dissolves the base[1].
Pd(dppf)Cl₂ (5 mol%)tBuOH / Toluene / H₂OK₃PO₄701685–95%Bidentate dppf ligand prevents catalyst degradation. K₃PO₄ is mild enough to completely prevent ethyl ester hydrolysis[1].
Pd Nanoparticles Aqueous MicrogelsK₃PO₄3724100%Ultra-mild conditions utilizing microgel-supported Pd. Ideal for highly sensitive downstream peptide sequences[2].

Step-by-Step Experimental Protocol

The following methodology utilizes the Pd(dppf)Cl₂ / K₃PO₄ system, which provides the best balance of high reactivity and protecting-group preservation.

Reagent Preparation & Setup
  • Stoichiometry: Charge a flame-dried Schlenk flask with N-Boc-4-iodo-DL-phenylalanine ethyl ester (1.0 equiv, e.g., 1.0 mmol, 419 mg) and the desired Arylboronic acid (1.5 equiv, 1.5 mmol).

    • Causality: A 0.5 equiv excess of boronic acid is strictly required to compensate for competitive protodeboronation (hydrolysis of the boronic acid to the corresponding arene) which occurs under aqueous basic conditions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, ~36 mg).

  • Solvent Introduction: Add a degassed mixture of Toluene and tert-butanol (4:1 ratio, 10 mL total volume).

The Degassing Phase (Critical Step)
  • Deoxygenation: Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, completely stalling the catalytic cycle and leading to unreacted starting material.

Reaction Execution
  • Base Addition: Inject a pre-degassed aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv, 1.0 mL) into the Schlenk flask via syringe.

  • Heating: Heat the biphasic mixture to 70 °C under a positive pressure of Argon with vigorous stirring (≥ 800 rpm).

    • Causality: Because the reaction is biphasic, the transmetalation step occurs at the solvent interface. Vigorous stirring maximizes the interfacial surface area, drastically reducing reaction time.

Workflow N1 1. Reagent Preparation N-Boc-4-iodo-Phe-OEt + Ar-B(OH)2 N2 2. Degassing Phase Argon sparge to prevent Pd(0) oxidation N1->N2 N3 3. Catalyst & Base Addition Pd(dppf)Cl2 + K3PO4 in Toluene/H2O N2->N3 N4 4. Cross-Coupling Reaction Vigorous stirring at 70 °C (Biphasic) N3->N4 N5 5. IPQC / Self-Validation LC-MS tracking for [M+H-100]+ fragment N4->N5 N6 6. Workup & Extraction Quench (H2O), Extract (EtOAc) N5->N6

Workflow for the Suzuki-Miyaura cross-coupling of N-Boc-4-iodo-DL-Phe-OEt.

In-Process Quality Control (IPQC) & Self-Validation

A robust protocol must be a self-validating system. To ensure the reaction is proceeding correctly, perform the following analytical checks at the 4-hour and 12-hour marks:

  • Thin Layer Chromatography (TLC): Elute with Hexane/EtOAc (7:3). The starting iodo-compound is highly UV-active. The biaryl product will typically exhibit a slightly lower Rf​ value (increased polarity due to the new aromatic system) and distinct fluorescence under 254 nm UV light.

  • LC-MS Validation (ESI+): Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of Acetonitrile, and inject.

    • Target Mass: Look for the [M+H]+ and [M+Na]+ adducts of the biaryl product.

    • Diagnostic Fragmentation: The N-Boc group is highly susceptible to in-source fragmentation during ESI-MS. You must actively look for the [M+H−100]+ peak (corresponding to the loss of isobutylene and CO2​ ) and the [M+H−56]+ peak (loss of isobutylene). If these are present alongside the parent mass, the coupling is successful.

    • Failure Analysis: If a mass corresponding to N-Boc-phenylalanine ethyl ester (deiodinated starting material) is observed, it indicates that oxidative addition occurred, but transmetalation failed (likely due to insufficient base or degraded boronic acid), leading to premature reductive elimination of a hydride.

Workup & Purification
  • Cool the mixture to room temperature and quench with 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Causality: EtOAc efficiently partitions the highly organic biaryl product away from the aqueous borate salts and phosphate buffers.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 30% EtOAc in Hexanes).

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI (Molecules) URL:[Link]

  • Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine 1 with Phenylboronic Acid Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures Source: ResearchGate URL:[Link]

  • Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins Source: ACS Omega URL:[Link]

  • Suzuki Coupling Mechanism and Recent Literature Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Boc-4-iodo-DL-phenylalanine ethyl ester in Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with multi-functionalized amino acid building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with multi-functionalized amino acid building blocks. N-Boc-4-iodo-DL-phenylalanine ethyl ester is a highly versatile but chemically complex reagent. It contains an acid-labile N-protecting group (Boc), a base-labile C-terminal protecting group (ethyl ester), a reactive halogen (aryl iodide), and a racemic stereocenter (DL).

This guide is designed to help researchers and drug development professionals diagnose, troubleshoot, and prevent the most common side reactions associated with this compound. Every protocol provided here is engineered as a self-validating system, ensuring that you can verify the integrity of your intermediate before proceeding to the next synthetic step.

Diagnostic Logic Tree

When a synthesis fails or yields unexpected impurities, LC-MS is your primary diagnostic tool. Use the logic tree below to trace mass shifts and chromatographic anomalies back to their chemical root causes.

Troubleshooting Root Impurity Detected (LC-MS) M1 +56 Da Mass Shift Root->M1 M2 -126 Da Mass Shift Root->M2 M3 Split Peaks (Same Mass) Root->M3 M4 -14 Da Mass Shift Root->M4 C1 tert-Butylation M1->C1 C2 Deiodination M2->C2 C3 Diastereomers (D/L) M3->C3 C4 Transesterification M4->C4 S1 Add Carbocation Scavenger C1->S1 S2 Avoid Reductive Conditions C2->S2 S3 Perform Chiral Separation C3->S3 S4 Use Non-Nucleophilic Solvent C4->S4

Caption: Diagnostic logic tree for identifying and resolving common peptide synthesis byproducts.

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a +56 Da mass shift after Boc deprotection. What is happening?

Cause: You are observing a tert-butylation side reaction . Mechanism: During the Nα-deprotection step, trifluoroacetic acid (TFA) cleaves the Boc group, generating reactive tert-butyl carbocations as a byproduct[1]. If these electrophilic cations are not immediately quenched, they will attack nucleophilic amino acid side chains in your peptide sequence—most commonly the indole ring of Tryptophan, the thioether of Methionine, or the phenol of Tyrosine[2]. Solution: Implement a scavenger cocktail (e.g., Triisopropylsilane (TIPS) or Dithioerythritol (DTE)) during the TFA cleavage step to act as a preferential "sink" for the carbocations[1].

Q2: I am seeing a mass reduction of exactly 126 Da in my final product. Why is the 4-iodo-phenylalanine degrading?

Cause: The aryl iodide is undergoing reductive deiodination . Mechanism: The carbon-iodine (C-I) bond on the phenyl ring is relatively weak and highly susceptible to homolytic or heterolytic cleavage under reductive conditions[3]. This frequently occurs if you attempt to remove benzyl-based protecting groups using catalytic hydrogenation (H₂/Pd-C) later in the synthesis, or if you expose the peptide to strong reducing agents. The iodine atom (126.9 Da) is replaced by a hydrogen atom (1.0 Da), resulting in a net loss of ~126 Da. Solution: Avoid transition-metal catalyzed hydrogenation. If global deprotection is required, utilize orthogonal protecting groups that can be removed via acidolysis (e.g., Fmoc/tBu strategy) rather than hydrogenolysis.

Q3: After coupling this building block to my L-amino acid chain, my HPLC shows two distinct peaks with the exact same mass. Is my peptide unstable?

Cause: You are observing diastereomer formation , not degradation. Mechanism: The "DL" in N-Boc-4-iodo-DL-phenylalanine indicates that the reagent is a racemic mixture of both D- and L-enantiomers. When you couple a racemic amino acid to an enantiopure sequence (e.g., an L-amino acid), you generate a mixture of L-L and D-L diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, causing them to resolve into two distinct peaks on a reverse-phase HPLC column. Solution: If a single stereoisomer is required for your biological assay, you must either separate the diastereomers via preparative HPLC post-synthesis, or source enantiopure N-Boc-4-iodo-L-phenylalanine for the coupling step.

Q4: I attempted to saponify the ethyl ester using LiOH in methanol, but I generated a byproduct that is 14 Da lighter than my target free acid. Why?

Cause: Competitive transesterification . Mechanism: Saponification is the basic hydrolysis of the ethyl ester to a carboxylic acid[4]. However, if methanol is used as a co-solvent, the hydroxide ion can deprotonate the methanol to form methoxide. Methoxide is a strong nucleophile that attacks the ethyl ester carbonyl, displacing ethoxide and forming a methyl ester[5]. The mass difference between an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) is 14 Da. Solution: Perform the saponification in a strictly non-nucleophilic solvent system, such as aqueous Tetrahydrofuran (THF) or aqueous Dioxane.

Quantitative Data Summaries

To aid in rapid diagnosis and protocol optimization, refer to the following reference tables.

Table 1: Diagnostic Mass Shifts for N-Boc-4-iodo-DL-Phe-OEt Byproducts
Side ReactionStructural ChangeNet Mass Shift (Da)Primary Cause
tert-Butylation Addition of -C(CH₃)₃ to nucleophilic residue+56.1Unscavenged TFA cleavage of Boc
Deiodination Replacement of -I with -H-125.9Exposure to H₂/Pd or strong reductants
Transesterification Exchange of -OCH₂CH₃ for -OCH₃-14.0Basic hydrolysis in Methanol
Saponification (Target) Cleavage of -CH₂CH₃ to yield -OH-28.0Basic hydrolysis (LiOH/NaOH)
Table 2: Scavenger Efficacy for Boc Deprotection
ScavengerTarget Reactive SpeciesRecommended ConcentrationOdor / Handling
TIPS (Triisopropylsilane)tert-Butyl cations2.5% (v/v)Low odor, easy to handle
DTE (Dithioerythritol)tert-Butyl cations, oxidants0.5% (w/v)Pungent, requires fume hood
Water (H₂O)Highly reactive carbocations2.5% (v/v)Benign, standard additive

Experimental Protocols

Protocol 1: Scavenger-Optimized Boc Deprotection

This protocol is engineered to quantitatively remove the Boc group while suppressing the +56 Da tert-butylation side reaction.

Workflow A N-Boc-4-iodo-DL-Phe-Peptide B Add Cleavage Cocktail (TFA/TIPS/H2O) A->B C tert-Butyl Cation Generation B->C D Alkylated Byproduct (+56 Da) C->D No Scavenger E Cation Trapped by TIPS C->E Optimized Protocol F Pure Deprotected Peptide E->F Proceed to Coupling

Caption: Mechanistic workflow of Boc deprotection and tert-butylation prevention.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Deionized Water (Milli-Q)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v/v). Causality note: TIPS acts as a hydride donor to rapidly quench the tert-butyl cation before it can attack the peptide.

  • Cleavage: Add 10 mL of the cleavage cocktail per gram of peptide-resin (or to the dry lyophilized protected peptide if in solution phase).

  • Agitation: Stir gently at room temperature for 1 to 2 hours.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to approximately 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether and wash the pellet twice more with cold ether to remove residual scavengers and TFA salts.

  • Validation Checkpoint: Dissolve a 1 mg sample of the pellet in 1 mL of 50% Acetonitrile/Water. Analyze via LC-MS. Do not proceed to the next coupling step unless the +56 Da impurity peak is <2% of the total area.

Protocol 2: Mild Saponification of the Ethyl Ester (Avoiding Transesterification)

This protocol hydrolyzes the C-terminal ethyl ester to the free carboxylic acid without inducing the -14 Da methyl ester byproduct.

Materials:

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the peptide ethyl ester in a 3:1 mixture of THF:H₂O. Causality note: THF is entirely non-nucleophilic, eliminating the risk of transesterification that occurs when using methanol or ethanol.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of LiOH·H₂O dissolved in a minimal amount of water dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C for 2 hours.

  • Validation Checkpoint: Take a 5 µL aliquot, quench with 10 µL of 1M HCl, and analyze via LC-MS. You should observe a complete shift to the -28 Da mass (free acid). If starting material remains, continue stirring for 1 additional hour.

  • Quenching & Extraction: Once complete, carefully acidify the reaction mixture to pH 3 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC/NIH.[Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC/NIH.[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of N-Boc-4-iodo-DL-phenylalanine ethyl ester

Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the acylation of N-Boc-4-iodo-DL-phenylalanine ethyl ester. The combination of a bulky N-Boc protecting group and a large iodine atom at the para position creates significant steric hindrance, which can lead to low yields, incomplete reactions, and other side reactions when using standard peptide coupling protocols.[1][2][3][4][5]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this challenging amino acid derivative.

Q1: Why is N-Boc-4-iodo-DL-phenylalanine ethyl ester difficult to couple?

A: The primary challenge is severe steric hindrance.[2][5] The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the large iodine atom on the phenyl ring physically obstruct the approach of the incoming amine nucleophile to the activated carboxylic acid. This slows down the reaction rate and can lead to incomplete conversion.[1][6] Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often too slow and inefficient to overcome this barrier.[1]

Q2: What are the most effective types of coupling reagents for this substrate?

A: For sterically demanding couplings, more powerful, in-situ activating reagents are necessary.[6][7][8] The most effective classes of reagents are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly recommended.[7][9][10][11] HATU is often considered superior for hindered amino acids due to the "7-aza effect," where the nitrogen in its HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[8][9][11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[7][8][11] PyAOP, which also generates the HOAt active ester, is one of the most reactive coupling reagents available.[12]

Q3: Can I use a standard base like triethylamine (TEA)?

A: It is highly discouraged. A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and minimize racemization.[13] The best choices are:

  • N,N-Diisopropylethylamine (DIPEA): A strong, hindered base that is very effective at deprotonating the carboxylic acid without acting as a competing nucleophile.[14][15][16]

  • 2,4,6-Collidine: A slightly less basic but highly hindered base, useful when minimizing epimerization is the absolute priority.[10][17]

Q4: Does the iodine atom introduce any specific side reactions?

A: Under standard peptide coupling conditions, the iodo-group is generally stable. However, it is an excellent functional handle for subsequent modifications, such as Suzuki or Stille cross-coupling reactions, which is often the reason for its incorporation.[18] The primary concern during the coupling step is its contribution to steric bulk.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common experimental problems.

Guide 1: Low or No Product Yield

Symptom: LC-MS or TLC analysis shows a large amount of unreacted starting amine and/or unreacted N-Boc-4-iodo-DL-phenylalanine ethyl ester after the expected reaction time.

G start Low Yield Observed q1 Step 1: Re-evaluate Coupling Reagent Is it a high-potency uronium or phosphonium salt (e.g., HATU, PyAOP)? start->q1 s1 Solution A: Upgrade Coupling Reagent Switch from carbodiimides (DIC/DCC) to HATU, HCTU, or PyBOP. q1->s1 No q2 Step 2: Check Base Is a hindered, non-nucleophilic base (DIPEA, Collidine) being used? q1->q2 Yes s1->q2 s2 Solution B: Change Base Replace TEA or other nucleophilic bases with DIPEA or 2,4,6-Collidine. q2->s2 No q3 Step 3: Analyze Reaction Conditions Are reaction time and temperature sufficient for a hindered coupling? q2->q3 Yes s2->q3 s3 Solution C: Optimize Conditions - Increase reaction time (e.g., to 4h or overnight). - Consider gentle heating (30-40°C). - Implement a 'double coupling' strategy. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting workflow for low coupling yield.

Potential Causes & Solutions:

  • Insufficient Activating Reagent Potency: Standard carbodiimides (DCC, DIC) often fail with severely hindered substrates.[1]

    • Solution: Switch to a uronium/aminium or phosphonium salt. HATU is an excellent first choice due to its high efficiency and ability to suppress racemization.[8][11][14]

  • Suboptimal Base: Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions. An insufficiently strong base may not fully deprotonate the carboxylic acid for activation.

    • Solution: Use 2-4 equivalents of a hindered base like DIPEA or 2,4,6-collidine.[10][16][17] DIPEA is generally sufficient for most cases.[16]

  • Inadequate Reaction Time/Temperature: Steric hindrance dramatically slows reaction kinetics.[5][6]

    • Solution A (Time): Extend the reaction time. Monitor by TLC or LC-MS at 2 hours, 4 hours, and overnight to determine the optimal duration.

    • Solution B (Double Coupling): After the initial coupling reaction time, filter the solution, and add a fresh batch of activated amino acid to the reaction mixture to drive it to completion.[6][19]

    • Solution C (Temperature): Gentle heating to 30-40°C can increase the reaction rate. However, this should be used cautiously as it can also increase the risk of epimerization.[6] Microwave-assisted synthesis can also be highly effective for driving difficult couplings to completion.[6]

  • Poor Solvent Choice: In solid-phase synthesis, poor swelling of the resin can prevent reagents from reaching the reactive sites.[20] In solution-phase, aggregation can be an issue.[21][22]

    • Solution: Use high-quality, anhydrous aprotic polar solvents. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its solvating properties, especially for difficult sequences.[6][22]

Guide 2: Presence of Significant Side Products

Symptom: LC-MS analysis shows multiple peaks close to the expected product mass, or a major peak corresponding to guanidinylation of the amine.

G cluster_main Main Coupling Pathway cluster_side Side Reaction Pathway RCOOH R-COOH RCOO R-COO- RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Aminolysis Amine R'-NH2 ExcessHATU Excess HATU Guanidinium Guanidinylated Amine (Capped & Unreactive) ExcessHATU->Guanidinium Direct Attack Amine2 R'-NH2

Caption: Desired HATU activation pathway vs. guanidinylation side reaction.

Potential Causes & Solutions:

  • Guanidinylation of the Free Amine: This occurs when the amine coupling partner directly attacks the guanidinium carbon of an excess uronium reagent (like HATU or HBTU), forming an unreactive, capped byproduct.[14][23] This is more common when the main coupling reaction is slow.

    • Solution A (Stoichiometry): Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1.0 eq Amine, 1.1 eq Acid, 1.05 eq HATU, 2.2 eq DIPEA). Avoid large excesses of the uronium reagent.[8]

    • Solution B (Pre-activation): Pre-activate the N-Boc-4-iodo-DL-phenylalanine ethyl ester with HATU and DIPEA in a separate vessel for 1-5 minutes before adding the mixture to the free amine.[6] This consumes the HATU in forming the desired active ester, reducing its availability for side reactions.[9]

    • Solution C (Switch Reagent Type): Phosphonium-based reagents like PyBOP do not have the guanidinium structure and thus cannot cause this specific side reaction.[8]

  • Racemization/Epimerization: The formation of an oxazolone intermediate, promoted by strong base and elevated temperatures, can lead to the loss of stereochemical integrity.[13][16][23]

    • Solution A (Additive): Ensure your coupling protocol includes an additive that suppresses racemization. For uronium reagents like HATU, this is built-in (HOAt).[9] If using a carbodiimide like DIC, an additive is essential. OxymaPure is a modern, highly effective, and safer alternative to HOBt.[24][25][26]

    • Solution B (Base Choice): If racemization is a persistent issue, switch from DIPEA to the less basic 2,4,6-collidine.[16][17]

    • Solution C (Temperature): Avoid prolonged heating. If elevated temperature is necessary, keep it moderate (e.g., 30-40°C) and for the shortest time possible.

Part 3: Data & Protocols

Table 1: Comparison of Recommended Coupling Reagents
ReagentClassKey Advantage for Hindered SubstratesPotential Issue
HATU UroniumHighly reactive due to HOAt leaving group and "7-aza effect"; excellent at suppressing racemization.[9][10][11]Can cause guanidinylation if used in large excess.[14]
HCTU UroniumMore reactive than HBTU due to the 6-Cl-HOBt leaving group.[6][11]Less effective than HATU for the most difficult cases.
PyBOP PhosphoniumHigh reactivity; does not cause guanidinylation side reactions.[8][12]Byproducts can sometimes be more difficult to remove.
COMU UroniumBased on OxymaPure, offering high reactivity and a superior safety profile compared to benzotriazole-based reagents.[11][27]Relative reactivity compared to HATU can be sequence-dependent.[11]
DIC/OxymaPure CarbodiimideCost-effective and very efficient when paired with OxymaPure, which is a potent racemization suppressant and is non-explosive.[24][25][26]May still be less potent than uronium/phosphonium salts for the most extreme steric hindrance.[1]
Experimental Protocol: Optimized HATU Coupling

This protocol is designed to maximize coupling efficiency for N-Boc-4-iodo-DL-phenylalanine ethyl ester with a generic primary or secondary amine.

Materials:

  • N-Boc-4-iodo-DL-phenylalanine ethyl ester (1.1 equivalents)

  • Amine coupling partner (1.0 equivalent)

  • HATU (1.05 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the N-Boc-4-iodo-DL-phenylalanine ethyl ester (1.1 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.5 eq.) to the mixture. Stir at room temperature for 3-5 minutes. The solution may change color. This step generates the highly reactive OAt-active ester in situ.[9][28]

  • Coupling: In a separate flask, dissolve the amine coupling partner (1.0 eq.) in anhydrous DMF. Add the pre-activated acid solution from step 2 to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS at 1-hour intervals. For this hindered coupling, a reaction time of 2-6 hours is typical. If the reaction stalls, consider the troubleshooting steps above (e.g., gentle warming or preparing for a second coupling).[6][14]

  • Work-up (for solution phase): Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash successively with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. (n.d.).
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. (n.d.). Benchchem.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 22). Organic Chemistry - YouTube.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23).
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). PMC.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Peptide Chemistry Resources – Coupling & Side Reactions. (n.d.).
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF.
  • Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). Journal of the American Chemical Society.
  • Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • An electronic effect on protein structure. (n.d.). PMC - NIH.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α - Thieme. (2022, September 20).
  • Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why? (2014, December 22). ResearchGate.
  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • Effect of base (DIPEA vs. NMM) on PyBOP coupling efficiency. (n.d.). Benchchem.
  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018, April 15). PubMed.
  • Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. (2025, September 18). ChemRxiv.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Standard Operating Procedure for Boc-D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023, February 7). Biotage.

Sources

Troubleshooting

"preventing racemization of N-Boc-4-iodo-DL-phenylalanine ethyl ester during coupling"

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with complex, multi-functional amino acid building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with complex, multi-functional amino acid building blocks.

⚠️ The "DL" Nomenclature Paradox

Before proceeding to the troubleshooting steps, we must address a fundamental chemical reality regarding your query on "N-Boc-4-iodo-DL-phenylalanine ethyl ester."

The "DL" designation indicates that the compound is already an equimolar (50:50) racemic mixture of D- and L-enantiomers. It is technically impossible to "prevent racemization" of a compound that is already fully racemized.

However, in our experience as Application Scientists, this inquiry typically arises under three scenarios:

  • The researcher purchased an enantiopure variant (e.g., the L- or D- isomer) but mislabeled their internal query.

  • The researcher is performing a dynamic kinetic resolution and wishes to prevent the spontaneous racemization of the unreacted enantiomer[1].

  • The researcher is coupling the DL-mixture to a chiral center and wishes to prevent epimerization, which would skew the expected 50:50 diastereomeric ratio.

Assuming you are working with an enantiopure starting material (e.g., N-Boc-4-iodo-L-phenylalanine ethyl ester), this guide addresses the two distinct types of "coupling" this bifunctional molecule undergoes: Transition-Metal Cross-Coupling (at the 4-iodo position) and Peptide Amide Coupling (at the N- or C-terminus).

Section 1: Transition-Metal Catalyzed Cross-Couplings (Suzuki/Heck)

Context: The 4-iodo-phenyl moiety is a highly reactive electrophilic handle for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira).

Q: Why does my amino acid racemize during palladium-catalyzed cross-coupling? A: Standard cross-coupling conditions require inorganic bases (e.g., Na2​CO3​ , K2​CO3​ ) and elevated temperatures (80–100 °C). Under these conditions, the α-proton of the amino acid is highly susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate and subsequent racemization[2].

Crucial Causality: The presence of the ethyl ester at the C-terminus exacerbates this issue. Esters withdraw electron density, making the α-proton significantly more acidic than it would be in a free carboxylate anion (where the negative charge repels the incoming base and shields the proton).

Q: How can I perform a Suzuki coupling on the 4-iodo group without racemizing the α-center? A: You must manipulate the kinetics of the catalytic cycle so that the cross-coupling outpaces the rate of enolization. This is achieved by:

  • Using Highly Active Ligands: Employ electron-rich, bulky phosphine ligands like Buchwald's SPhos . This accelerates the oxidative addition and reductive elimination steps, allowing the reaction to proceed at room temperature, thereby suppressing the thermodynamic enolization pathway[3].

  • Using Mild Bases: Swap strong carbonates for milder alternatives like sodium succinate or NaHCO3​ [2].

Protocol: Epimerization-Free Suzuki-Miyaura Coupling

This protocol utilizes self-validating kinetic control to ensure stereochemical retention.

  • Preparation: In a flame-dried Schlenk tube, combine N-Boc-4-iodo-L-phenylalanine ethyl ester (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)2​ (2 mol%), and SPhos (4 mol%)[3].

  • Base Addition: Add sodium succinate (2.5 equiv) as the base[2]. Strictly avoid Na2​CO3​ or K2​CO3​ .

  • Solvent: Add a degassed mixture of Toluene/MeOH/ H2​O (5:1:1 v/v/v).

  • Reaction: Stir at 40 °C (or room temperature if reactivity permits) for 12–18 hours under argon.

  • Validation & Workup: Monitor completion via LC-MS. Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography. Chiral HPLC should confirm >99% enantiomeric excess (ee).

Section 2: Peptide Coupling (Amide Bond Formation)

Context: To use this molecule as a building block in peptide synthesis, you must first deprotect either the N-terminus (Boc removal) or the C-terminus (ethyl ester saponification).

Q: Will the molecule racemize if I deprotect the Boc group and use it as the amine component? A: No. When the Boc group is removed (e.g., via 20% TFA in DCM), the resulting 4-iodo-phenylalanine ethyl ester acts as a nucleophile . Nucleophiles do not undergo racemization during peptide coupling. Stereochemical degradation is exclusively a risk for the activated electrophile (the carboxyl component).

Q: I need to couple the C-terminus. How do I hydrolyze the ethyl ester and activate the acid without racemization? A: This workflow contains two distinct risk zones:

  • Risk 1 (Hydrolysis): Saponification with LiOH/NaOH causes base-catalyzed enolization. Solution: Perform the hydrolysis strictly at 0 °C in THF/ H2​O using exactly 1.05 equivalents of LiOH, or utilize enzymatic hydrolysis (e.g., Alcalase at pH 7.5)[1].

  • Risk 2 (Activation): Activating the resulting free acid creates an electrophile. Fortunately, the N-Boc group prevents the classic, highly racemizing oxazolone pathway (a vulnerability common to N-acetyl or N-benzoyl groups)[4]. However, the activated ester can still undergo direct base-catalyzed enolization if excess strong amine bases are used. Solution: Avoid DIPEA or TEA. Use a sterically hindered, weak base.

Protocol: Safe C-Terminal Activation & Coupling
  • Activation: Dissolve the free acid (N-Boc-4-iodo-L-phenylalanine) and the amine component (1.0 equiv) in anhydrous DMF at 0 °C.

  • Coupling Reagents: Add OxymaPure (1.1 equiv) and DIC (1.1 equiv)[4]. Alternatively, use HATU (1.05 equiv).

  • Base Control: If using HATU, add 2,4,6-trimethylpyridine (TMP) (2.0 equiv) dropwise. TMP is basic enough to drive the coupling but too sterically hindered to abstract the α-proton.

  • Completion: Maintain the temperature at 0 °C for 1 hour, then allow it to slowly reach room temperature. Quench with water and perform standard aqueous workup.

Section 3: Quantitative Data Summary

The choice of base during cross-coupling directly dictates the survival of the chiral center. The table below summarizes the effect of base selection on the racemization of amino acid derivatives during Suzuki couplings[2].

Base Used in Suzuki CouplingEquivalentsCoupling Yield (%)Epimerization / Racemization (%)Stereochemical Outcome
Na2​CO3​ 3.1 eq54%38% Severe Racemization
NaHCO3​ 3.1 eq48%< 5%High Retention
Sodium Succinate2.1 eq20%0% Optically Pure

Note: While sodium succinate lowers the overall yield, it completely suppresses base-catalyzed enolization, ensuring 100% optical purity of the coupled product[2]. Yields can be recovered by utilizing advanced ligands like SPhos[3].

Section 4: Mechanistic Visualizations

RacemizationPathways A N-Boc-4-iodo-Phe-OEt (Enantiopure) B Base-Catalyzed Enolization A->B Strong Base (e.g., K2CO3, Heat) C Oxazolone Formation (Blocked by Boc) A->C Activation (If ester hydrolyzed) D Planar Enolate Intermediate B->D α-proton abstraction E Racemic Mixture (D/L-Phe) C->E Prevented D->E Re-protonation

Mechanistic pathways of racemization for N-Boc protected amino acid esters.

Workflow Start Target Reaction for N-Boc-4-iodo-Phe-OEt? Pd Pd-Catalyzed Cross-Coupling (Suzuki, Heck) Start->Pd Peptide Peptide Coupling (Amide Bond) Start->Peptide Pd_Base Use Mild Base (e.g., Na-succinate) Pd->Pd_Base Pd_Ligand Use Active Ligand (e.g., SPhos at RT) Pd->Pd_Ligand Pep_N N-Terminal Extension (Deprotect Boc) Peptide->Pep_N Pep_C C-Terminal Extension (Hydrolyze OEt) Peptide->Pep_C N_Safe Nucleophile: No Racemization Risk Pep_N->N_Safe C_Risk Electrophile: Risk of Enolization Pep_C->C_Risk C_Solve Use Oxyma/DIC or HATU/TMP at 0°C C_Risk->C_Solve

Decision tree for preventing racemization during cross-coupling and peptide synthesis.

References

  • Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks ACS Publications URL:[Link]

  • Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Cleavage Cocktail Optimization for Peptides with 4-Iodophenylalanine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when cleaving peptides containing 4-iodophenylala...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when cleaving peptides containing 4-iodophenylalanine (4-I-Phe) from solid supports.

While 4-I-Phe is a powerful non-canonical amino acid used for structural phasing, radiolabeling, and bioorthogonal cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), its unique electronic properties and the reactivity of its downstream derivatives require precise optimization of the Trifluoroacetic Acid (TFA) cleavage cocktail. This guide moves beyond generic protocols to explain the causality behind cleavage failures and provides self-validating workflows to ensure high-fidelity synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing a mass loss of ~126 Da during the cleavage of my 4-I-Phe peptide?

Cause: You are observing acid-catalyzed protodeiodination (loss of iodine, replaced by hydrogen; ΔM=126.9−1.0=125.9 Da). While 4-I-Phe is significantly more stable than highly electron-rich halogenated residues like 3,5-diiodotyrosine, extended exposure to highly acidic TFA combined with strong reducing scavengers (like excess silanes or thiols) can promote halogen loss. Solution: Limit your cleavage time to a strict maximum of 2 hours. Use a minimalist scavenger cocktail such as TFA/TIPS/H 2​ O (95:2.5:2.5)[1]. Avoid prolonged heating or the use of Reagent K unless absolutely necessitated by multiple Cysteine or Methionine residues.

Q2: I performed an on-resin Sonogashira coupling on the 4-I-Phe residue. After cleavage, my mass is +2 Da higher than expected. What happened?

Cause: Your newly formed alkyne linkage was reduced to an alkene. When silane scavengers like Triisopropylsilane (TIPS) or Triethylsilane (TES) are present in the TFA cocktail, they act as potent hydride donors. In a highly acidic environment, this triggers the quantitative hydrosilylation and subsequent protonation of the triple bond, yielding the alkene side product (2)[2]. Solution: Switch to a silane-free cleavage cocktail . A mixture of TFA/Phenol/H 2​ O (90:5:5) scavenges carbocations via electrophilic aromatic substitution on the phenol ring, completely suppressing the reduction of the alkyne while preserving the peptide backbone[2].

Q3: I need to perform a downstream Suzuki-Miyaura cross-coupling in solution after cleavage. My reaction is failing. Could the cleavage cocktail be the culprit?

Cause: Yes. If you utilized thiol-based scavengers such as Ethanedithiol (EDT) or thioanisole, trace amounts inevitably carry over during cold ether precipitation. Thiols are potent ligands that will poison the Palladium (Pd) nanoparticles or homogeneous Pd catalysts required for Suzuki or Sonogashira couplings (3)[3]. Solution: Utilize a thiol-free cleavage cocktail[1]. If your sequence contains Cysteine and requires EDT, you must perform a rigorous Solid-Phase Extraction (SPE) or preparative RP-HPLC to remove all trace thiols before introducing the Pd catalyst.

Part 2: Cleavage Cocktail Selection & Quantitative Data

Selecting the right cocktail is a balancing act between protecting group removal and preserving the aryl iodide or its conjugated derivatives.

Cleavage CocktailComposition (v/v)4-I-Phe StabilityAlkyne Stability (Post-Sonogashira)Pd-Catalyst CompatibilityPrimary Use Case
Reagent B (Standard) TFA / TIPS / H 2​ O (95 : 2.5 : 2.5)Excellent Poor (Reduces to alkene)Excellent Standard 4-I-Phe peptides without alkynes.
Silane-Free (Phenol) TFA / Phenol / H 2​ O (90 : 5 : 5)Excellent Excellent Excellent Peptides post-on-resin Sonogashira coupling.
Reagent K TFA / Phenol / H 2​ O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Moderate (Risk of deiodination over time)Poor Poor (Thiol poisoning)Only if multiple Cys/Met are present.
Cu-Optimized TFA / TIPS / H 2​ O / DTT (90 : 2.5 : 2.5 : 5)Good Poor Poor Post-Cu(I) thiophenylalanine synthesis.
Decision Workflows

CocktailDecision Start Peptide containing 4-Iodophenylalanine HasAlkyne Has on-resin Sonogashira been performed? (Alkyne present) Start->HasAlkyne HasCysMet Does the sequence contain oxidation-prone Cys or Met? HasAlkyne->HasCysMet No CocktailPhenol Use TFA / Phenol / H2O (90:5:5) Prevents alkyne reduction HasAlkyne->CocktailPhenol Yes CocktailTIPS Use TFA / TIPS / H2O (95:2.5:2.5) Standard for 4-I-Phe HasCysMet->CocktailTIPS No CocktailEDT Use TFA / TIPS / H2O / EDT (92.5:2.5:2.5:2.5) Minimize cleavage time HasCysMet->CocktailEDT Yes

Decision tree for selecting the optimal cleavage cocktail for 4-I-Phe peptides.

Mechanism Alkyne Bisarylethyne-Peptide (Sonogashira Product) Silane TFA + TIPS/TES (Silane Scavengers) Alkyne->Silane Phenol TFA + Phenol + H2O (Silane-Free) Alkyne->Phenol Alkene Reduction to Alkene [Side Product] Silane->Alkene Hydrosilylation & Protonation Intact Intact Alkyne Peptide [Desired Product] Phenol->Intact Carbocation scavenging without reduction

Mechanistic pathway of alkyne reduction by silanes vs. preservation using phenol.

Part 3: Self-Validating Experimental Protocols

Protocol A: Standard Cleavage for Unmodified 4-I-Phe Peptides

Designed to preserve the aryl iodide for downstream solution-phase cross-coupling by eliminating catalyst-poisoning thiols.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 × 5 mL) to remove residual DMF. Dry under a gentle stream of nitrogen. Causality: DMF reacts with TFA to form dimethylamine, which can prematurely cap carbocations or alter the cleavage kinetics.

  • Cocktail Formulation: Prepare a fresh mixture of TFA / TIPS / H 2​ O (95:2.5:2.5 v/v/v) (1)[1].

  • Cleavage Execution: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature.

  • In-Process Validation (Crucial Step): At t=90 minutes, extract a 5 µL aliquot of the cleavage solution and precipitate it in 100 µL of ice-cold diethyl ether. Centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Validation Check: Confirm the complete disappearance of +tBu (+56 Da) or +Pbf (+252 Da) adducts. If deprotection is complete, proceed immediately to step 5 to prevent protodeiodination.

  • Precipitation: Filter the resin and concentrate the TFA filtrate under a stream of nitrogen to ~20% of its original volume. Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether.

  • Washing: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether to ensure complete removal of TIPS. Dry under vacuum.

Protocol B: Silane-Free Cleavage for Alkyne-Conjugated Peptides (Post-Sonogashira)

Designed to prevent the reduction of newly formed bisarylethyne linkages.

  • Cocktail Formulation: Prepare a mixture of TFA / Phenol / H 2​ O (90:5:5 v/w/v). Causality: Phenol acts as a highly effective aromatic trap for t -butyl and trityl carbocations via electrophilic aromatic substitution, completely eliminating the need for hydride-donating silanes[2].

  • Cleavage Execution: Add the cocktail to the dried resin and agitate for 2 hours at room temperature.

  • In-Process Validation: Similar to Protocol A, verify the removal of protecting groups at 90 minutes via LC-MS. Ensure the mass matches the intact alkyne, not the alkene (+2 Da).

  • Enhanced Precipitation: Filter and precipitate in ice-cold diethyl ether. Note: Because phenol is a solid at room temperature and less soluble in cold ether than liquid scavengers, you must wash the peptide pellet at least 4 to 5 times with cold ether to fully extract residual phenol before RP-HPLC purification.

References

  • Synthesis of bisarylethyne–peptide conjugates Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling Source: NIH / PubMed Central URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Ester Selection in Peptide Synthesis: N-Boc-4-iodo-DL-phenylalanine Ethyl vs. Methyl Ester

For the discerning researcher in peptide synthesis and drug development, the choice of every reagent is a critical decision point that can significantly influence reaction efficiency, product purity, and the overall succ...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in peptide synthesis and drug development, the choice of every reagent is a critical decision point that can significantly influence reaction efficiency, product purity, and the overall success of a synthetic strategy. This is particularly true for the C-terminal protecting group of the initial amino acid. This guide provides an in-depth comparison of two commonly employed derivatives of the non-natural amino acid 4-iodophenylalanine: N-Boc-4-iodo-DL-phenylalanine ethyl ester and its methyl ester counterpart. While both serve the fundamental purpose of protecting the C-terminal carboxyl group, their subtle structural differences can have pronounced effects on the synthetic workflow.

The 4-iodo-phenylalanine residue is a valuable building block in peptide design, primarily for its utility in post-synthetic modifications, such as the Suzuki-Miyaura cross-coupling reaction, to introduce novel functionalities.[1][2][3] The choice between an ethyl and a methyl ester for this residue, therefore, warrants careful consideration.

Comparative Analysis: Key Performance Indicators in Peptide Synthesis

The efficiency of a peptide synthesis workflow can be evaluated based on several key parameters, including the ease of coupling, the facility of deprotection, and the propensity for side reactions. Here, we dissect the performance of the ethyl and methyl esters of N-Boc-4-iodo-DL-phenylalanine across these critical stages.

The Coupling Step: A Question of Steric Hindrance

In peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. The efficiency of this coupling reaction can be influenced by the steric bulk of both the incoming amino acid and the N-terminal of the growing peptide chain.[4][5][6]

  • Methyl Ester: The methyl group is the smallest alkyl ester, presenting minimal steric hindrance. This generally allows for rapid and efficient coupling reactions with the incoming N-Boc protected amino acid.

  • Ethyl Ester: The ethyl group, being slightly larger than the methyl group, introduces a marginal increase in steric bulk. In most standard coupling reactions, this difference is negligible and unlikely to significantly impact the coupling efficiency. However, in cases of already sterically hindered couplings (e.g., coupling to an N-methylated amino acid or a proline residue), the additional bulk of the ethyl group could potentially slow down the reaction rate, necessitating longer reaction times or double coupling protocols to ensure complete reaction.[5][7]

The Deprotection Step: Saponification and its Challenges

The removal of the C-terminal ester protecting group is typically achieved through saponification—a base-mediated hydrolysis. This step is often a critical bottleneck in solution-phase peptide synthesis and can be a source of undesirable side reactions.[8][9]

  • Methyl Ester: Methyl esters are generally more susceptible to nucleophilic attack by hydroxide ions, making their saponification relatively straightforward under milder basic conditions (e.g., with lithium hydroxide in a mixture of water and an organic solvent).[10][11] However, even with methyl esters, the saponification of larger peptides can be difficult and may require harsher conditions, which increases the risk of side reactions.[8]

  • Ethyl Ester: Ethyl esters are less reactive towards nucleophilic attack compared to methyl esters.[8] Consequently, their saponification often requires more forcing conditions, such as higher concentrations of base, elevated temperatures, or longer reaction times. These harsher conditions significantly elevate the risk of side reactions, most notably racemization at the C-terminal amino acid and the adjacent residue.[9][12][13] For peptides containing sensitive amino acids, this can be a major drawback.

The Specter of Racemization

One of the most significant challenges during the saponification of amino acid esters is the potential for racemization.[12][13] The basic conditions required for ester hydrolysis can also facilitate the deprotonation of the α-carbon, leading to a loss of stereochemical integrity.

  • Methyl vs. Ethyl Ester: While both esters are susceptible to racemization during saponification, the harsher conditions often required for the hydrolysis of ethyl esters increase this risk.[8][9] This is a critical consideration for the synthesis of peptides where stereochemical purity is paramount for biological activity. The risk of racemization is particularly pronounced for N-methylated amino acids.[12][13]

Experimental Data Summary

FeatureN-Boc-4-iodo-DL-phenylalanine Methyl EsterN-Boc-4-iodo-DL-phenylalanine Ethyl Ester
Steric Hindrance MinimalSlightly higher than methyl ester
Coupling Efficiency Generally highGenerally high, but may be slightly reduced in sterically hindered couplings
Saponification Conditions Milder basic conditionsHarsher basic conditions (higher temperature, longer time)
Risk of Racemization Present, but lower due to milder deprotectionHigher due to more forcing deprotection conditions
Handling Generally good solubility in common organic solventsSimilar solubility profile to the methyl ester

Experimental Workflows: A Visual Guide

The following diagrams illustrate the key steps in a typical solution-phase peptide synthesis workflow, highlighting the critical coupling and deprotection stages where the choice of ester has the most significant impact.

Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling Step cluster_deprotection C-Terminal Deprotection (Saponification) A N-Boc-AA-OH D N-Boc-AA-(4-I-Phe)-OR A->D B H2N-4-I-Phe-OR (R = Me or Et) B->D C Coupling Reagent (e.g., HBTU, HATU) C->D E N-Boc-Peptide-OR (R = Me or Et) D->E Further Chain Elongation G N-Boc-Peptide-OH E->G F Base (e.g., LiOH) F->G

Caption: Generalized workflow for peptide synthesis highlighting the coupling and saponification steps.

Saponification_Comparison cluster_methyl Methyl Ester (R = Me) cluster_ethyl Ethyl Ester (R = Et) Start N-Boc-Peptide-OR M_Cond Milder Conditions (e.g., LiOH, RT) Start->M_Cond E_Cond Harsher Conditions (e.g., NaOH, Heat) Start->E_Cond M_Prod N-Boc-Peptide-OH M_Cond->M_Prod M_Side Lower Risk of Racemization M_Cond->M_Side E_Prod N-Boc-Peptide-OH E_Cond->E_Prod E_Side Higher Risk of Racemization E_Cond->E_Side

Caption: Comparison of saponification conditions and risks for methyl vs. ethyl esters.

Protocols for Key Experiments

General Protocol for Peptide Coupling
  • Dissolve N-Boc-4-iodo-DL-phenylalanine ester (methyl or ethyl, 1.0 eq.) in a suitable solvent (e.g., DMF or DCM).

  • Add the N-Boc protected amino acid to be coupled (1.1 eq.), a coupling agent such as HBTU (1.1 eq.), and a base like DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the dipeptide.

General Protocol for Saponification
  • Dissolve the peptide ester in a mixture of an organic solvent (e.g., THF or dioxane) and water.

  • Cool the solution in an ice bath.

  • Add a solution of an aqueous base (e.g., 1M LiOH).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with a weak acid (e.g., citric acid) to protonate the carboxylate.

  • Extract the product with an organic solvent and purify as necessary.

Conclusion and Recommendations

The choice between N-Boc-4-iodo-DL-phenylalanine ethyl ester and its methyl ester counterpart is a nuanced one that depends on the specific requirements of the synthetic strategy.

  • For routine peptide synthesis where mild deprotection conditions are a priority and the risk of racemization needs to be minimized, the methyl ester is the superior choice. Its greater reactivity towards saponification allows for the use of milder conditions, which is generally beneficial for preserving the stereochemical integrity of the peptide.

  • The ethyl ester may be considered in specific scenarios where, for example, a slightly more robust protecting group is desired during upstream synthetic steps. However, the researcher must be prepared to contend with the more challenging deprotection conditions and the increased risk of side reactions.

In the context of synthesizing peptides for drug discovery and development, where purity and stereochemical integrity are non-negotiable, the advantages of the methyl ester in the critical deprotection step often outweigh any potential benefits of the ethyl ester. It is therefore recommended that for most applications, N-Boc-4-iodo-DL-phenylalanine methyl ester be the reagent of choice.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

  • American Chemical Society. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development.

  • Thermo Fisher Scientific. (n.d.). N-Boc-4-iodo-L-phenylalanine, 98%.

  • American Chemical Society. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

  • Evotec. (n.d.). N-Boc-4-iodo-DL-phenylalanine methyl ester.

  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry.

  • Chem-Impex International. (n.d.). Boc-4-iodo-DL-phenylalanine.

  • National Center for Biotechnology Information. (2014). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PubChem.

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Oriental Journal of Chemistry.

  • Google Patents. (1993). Process for the saponification of aminoacid-/peptide ester.

  • MilliporeSigma. (n.d.). N-Boc-4-iodo-DL-phenylalanine ethyl ester.

  • Royal Society of Chemistry. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications.

  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.

  • Nakamura, H., Fujiwara, M., & Yamamoto, Y. (1999). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Bulletin of the Chemical Society of Japan.

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue for radiolabeling. Der Pharma Chemica.

  • Royal Society of Chemistry. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications.

  • Advent Chembio. (n.d.). N-Boc-L-phenylalanine methyl ester, 98%.

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.

  • Ambeed. (n.d.). N-Boc-4-iodo-DL-phenylalanine ethyl ester.

  • BOC Sciences. (n.d.). Non-Natural Phenylalanine in Peptide Design Guide.

  • ResearchGate. (2016). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with...

  • National Center for Biotechnology Information. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. PubChem.

  • Aapptec. (n.d.). Coupling Reagents.

  • Royal Society of Chemistry. (2025). Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Advances.

  • American Chemical Society. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2014). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PubChem.

  • Biotage. (2023). Does amino acid concentration really matter during peptide synthesis?.

Sources

Comparative

A Comparative Guide for Bioconjugation: N-Boc-4-iodo-DL-phenylalanine Ethyl Ester vs. Free Acid

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and complex bioconjugates, the selection of starting materials is a critical decision that dictates synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and complex bioconjugates, the selection of starting materials is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. N-Boc-4-iodo-DL-phenylalanine is a cornerstone building block, providing a versatile platform for introducing modifications via the aryl iodide handle, most notably through palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides an in-depth comparison of two common forms of this reagent: the C-terminus protected ethyl ester and the corresponding free carboxylic acid. Understanding the distinct advantages and inherent trade-offs of each form is paramount for designing robust and efficient bioconjugation workflows.

Fundamental Physicochemical and Structural Differences

The primary distinction lies in the state of the C-terminal carboxyl group. In the ethyl ester form, it is protected and rendered chemically inert under many reaction conditions. In the free acid form, it is available to react or interact with other reagents. This single difference has significant consequences for solubility, reactivity, and handling.

Diagram: Chemical Structures

G cluster_0 N-Boc-4-iodo-DL-phenylalanine Ethyl Ester cluster_1 N-Boc-4-iodo-DL-phenylalanine (Free Acid) ester ester acid acid

Caption: Molecular structures of the ethyl ester and free acid forms.

PropertyN-Boc-4-iodo-DL-phenylalanine Ethyl EsterN-Boc-4-iodo-DL-phenylalanine (Free Acid)Causality and Field Insight
Solubility High solubility in common organic solvents (DCM, THF, Ethyl Acetate).Soluble in polar organic solvents (DMF, MeOH, DMSO)[4]; aqueous solubility is poor but increases significantly upon deprotonation to its carboxylate salt form.[5]Esterification masks the polar carboxyl group, increasing lipophilicity. The free acid's amphipathic nature can lead to solubility challenges in biphasic reaction systems, a common issue in cross-coupling.[6]
Reactivity Carboxyl group is protected and non-reactive. The aryl iodide is the primary reactive site.Carboxyl group is acidic and nucleophilic (as carboxylate). It can compete in reactions or require additional base for neutralization.[6]This is the core strategic choice. The ester provides orthogonality, ensuring only the aryl iodide reacts. The free acid introduces a second reactive site that must be managed.
Handling A stable, crystalline solid or oil. Generally straightforward to handle.A stable crystalline solid. Can be hygroscopic. The Boc group is sensitive to strong acids (e.g., TFA) for deprotection.[7]Both forms are stable under standard laboratory conditions. The key consideration is the chemical compatibility of the free acid in the planned reaction sequence.
Synthetic Steps Requires a final hydrolysis (saponification) step to yield the free acid if needed.No final deprotection of the C-terminus is required, offering a shorter synthetic route.The "cost" of the ester's protection is an additional reaction step. The "risk" of the free acid is potential reaction complexity.

Performance in a Key Bioconjugation Workflow: The Sonogashira Coupling

To illustrate the practical implications of choosing the ester versus the free acid, we will compare their performance in a palladium-catalyzed Sonogashira coupling reaction. This reaction is a powerful tool for forming a carbon-carbon bond between the aryl iodide of the phenylalanine derivative and a terminal alkyne, creating a rigid, linear linker ideal for bioconjugation applications.[2][3][8]

Diagram: Comparative Sonogashira Coupling Workflow

G start_ester N-Boc-4-iodo-Phe-OEt coupling_ester Sonogashira Coupling (Pd/Cu, Base) start_ester->coupling_ester start_acid N-Boc-4-iodo-Phe-OH coupling_acid Sonogashira Coupling (Pd/Cu, >2 eq. Base) start_acid->coupling_acid intermediate Alkyne-conjugated Ester coupling_ester->intermediate Cleaner reaction Higher organic solubility final_product Final Product (Free Acid) coupling_acid->final_product Direct route Potential solubility issues & side reactions hydrolysis Saponification (e.g., LiOH) intermediate->hydrolysis hydrolysis->final_product Extra step

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-4-iodo-DL-phenylalanine Ethyl Ester

For researchers and professionals in the dynamic fields of drug discovery and peptide chemistry, the precise characterization of novel synthetic intermediates is paramount. N-Boc-4-iodo-DL-phenylalanine ethyl ester is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic fields of drug discovery and peptide chemistry, the precise characterization of novel synthetic intermediates is paramount. N-Boc-4-iodo-DL-phenylalanine ethyl ester is a key building block, offering a versatile scaffold for the introduction of a variety of functionalities through cross-coupling reactions at the iodo-position. Its N-Boc and ethyl ester protecting groups provide orthogonal handles for peptide synthesis and subsequent modifications. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR chemical shifts for this compound, a detailed experimental protocol for data acquisition, and a comparative analysis with structurally related molecules.

Predicted NMR Spectroscopic Data for N-Boc-4-iodo-DL-phenylalanine Ethyl Ester

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Boc-4-iodo-DL-phenylalanine ethyl ester. These predictions are based on established substituent effects and analysis of closely related, experimentally verified compounds. The data is presented for a standard solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl-CH₃1.25t7.1
Boc-(CH₃)₃1.43s-
β-CH₂3.05 - 3.15m-
Ethyl-CH₂4.18q7.1
α-CH4.58m-
NH5.05d7.8
Aromatic H (ortho to CH₂)7.05d8.4
Aromatic H (ortho to I)7.65d8.4

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl-CH₃14.2
Boc-C(CH₃)₃28.3
β-CH₂37.8
α-CH54.5
Ethyl-CH₂61.7
Boc-C(CH₃)₃80.0
C-I92.5
Aromatic CH (ortho to CH₂)131.5
Aromatic CH (ortho to I)137.8
Aromatic C-CH₂136.5
Boc-C=O155.1
Ester-C=O171.8

Experimental Protocol for NMR Data Acquisition

The following is a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for N-Boc-4-iodo-DL-phenylalanine ethyl ester. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals.

  • Procedure:

    • Accurately weigh approximately 10-15 mg of N-Boc-4-iodo-DL-phenylalanine ethyl ester.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. TMS provides a reference signal at 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Rationale: Correct instrument setup ensures optimal performance and accurate chemical shift referencing.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. The ¹³C spectrum is typically referenced automatically by modern spectrometers based on the ¹H reference.

3. ¹H NMR Spectrum Acquisition:

  • Rationale: Standard proton NMR provides information on the number, environment, and connectivity of protons.

  • Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

4. ¹³C NMR Spectrum Acquisition:

  • Rationale: Carbon NMR provides information on the carbon framework of the molecule.

  • Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Calibration transfer->setup h_nmr 1H NMR Acquisition setup->h_nmr c_nmr 13C NMR Acquisition setup->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR data acquisition and processing.

Comparative Analysis with Structurally Related Compounds

A comparative analysis of the NMR data with that of structurally similar molecules provides a high degree of confidence in the predicted chemical shifts and aids in the structural elucidation of new derivatives.

1. Comparison with N-Boc-L-phenylalanine: The ¹H NMR spectrum of the non-iodinated parent compound, N-Boc-L-phenylalanine, shows the aromatic protons as a single multiplet around 7.26 ppm[1]. In our target molecule, the iodine atom at the 4-position breaks this symmetry, resulting in two distinct doublets for the aromatic protons, a characteristic AA'BB' system. The electron-withdrawing nature of iodine is expected to shift the ortho protons (relative to iodine) downfield to approximately 7.65 ppm, while the meta protons will be less affected and appear around 7.05 ppm.

2. Comparison with (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound, with an iodo-substituent on the phenyl ring, provides a close structural analogy[2][3]. Although the substitution pattern is different, the chemical shifts for the ethyl ester and the Boc protecting group protons are expected to be very similar to our target molecule. The reported ¹³C NMR data for this compound shows the carbon attached to the iodine at approximately 87.5 ppm, which supports our prediction of a significant upfield shift for the C-I carbon in our target molecule to around 92.5 ppm[2].

3. Comparison with N-Boc-4-iodo-L-phenylalanine: The primary difference between N-Boc-4-iodo-L-phenylalanine and its ethyl ester is the presence of the ethyl group in place of the acidic proton of the carboxylic acid. In the ¹H NMR spectrum, this will result in the appearance of a quartet around 4.18 ppm and a triplet around 1.25 ppm for the ethyl protons. In the ¹³C NMR spectrum, the ester carbonyl carbon is expected to be slightly downfield compared to the carboxylic acid carbonyl.

structural_comparison cluster_analogues Structural Analogues for Comparison target N-Boc-4-iodo-DL-phenylalanine ethyl ester parent N-Boc-L-phenylalanine target->parent -I substituent effect -Esterification effect iodo_acid N-Boc-4-iodo-L-phenylalanine target->iodo_acid -Esterification effect iodo_ester_sub (S)-Ethyl 2-(tert-butoxycarbonylamino)-3- (2-iodo-4,5-methylenedioxyphenyl)propanoate target->iodo_ester_sub -Phenyl substitution pattern

Caption: Logical relationships for comparative NMR analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for N-Boc-4-iodo-DL-phenylalanine ethyl ester, a detailed experimental protocol for data acquisition, and a comparative analysis with relevant compounds. By understanding the expected spectroscopic features and the rationale behind the experimental design, researchers can confidently synthesize and characterize this valuable building block for applications in drug discovery and development.

References

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • Cavalluzzi, M. M., et al. (2019). (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate. Molbank, 2019(1), M1049. Retrieved from [Link]

  • MDPI. (2019). (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Strategic Advantages of N-Boc-4-iodo-DL-phenylalanine Ethyl Ester in Synthesis

As a Senior Application Scientist, the selection of a building block is not merely a matter of acquiring a starting material; it is a strategic decision that dictates the efficiency, flexibility, and ultimate success of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of a building block is not merely a matter of acquiring a starting material; it is a strategic decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. Among the diverse array of non-canonical amino acids, N-Boc-4-iodo-DL-phenylalanine ethyl ester stands out as a particularly versatile and powerful tool. This guide provides an in-depth technical comparison, elucidating the distinct advantages of this reagent over common alternatives and offering field-proven experimental protocols for its application.

The core utility of this molecule is derived from the synergistic interplay of its three key functional components: the N-Boc protecting group, the C-terminal ethyl ester, and, most critically, the para-iodo substituent on the phenyl ring. This combination offers a unique platform for chemists engaged in peptide synthesis, medicinal chemistry, and the development of novel molecular probes.

The Phenyl-Iodide Bond: A Superior Handle for C-C Bond Formation

The paramount advantage of N-Boc-4-iodo-DL-phenylalanine ethyl ester lies in the reactivity of the carbon-iodine bond. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter influencing reaction kinetics and scope. The C-I bond is significantly weaker than its C-Br and C-Cl counterparts, making it more susceptible to oxidative addition to the palladium catalyst. This enhanced reactivity is not a trivial detail; it is a foundational advantage that translates into tangible benefits in the laboratory.

Key Advantages of the Iodo-Substituent:

  • Milder Reaction Conditions: The higher reactivity of the aryl iodide often permits the use of lower reaction temperatures and less forcing conditions, which is crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Higher Catalyst Turnover: Faster oxidative addition leads to more efficient catalytic cycles, often allowing for lower catalyst loadings and shorter reaction times.

  • Broader Substrate Scope: The milder conditions required for aryl iodides enable successful couplings with a wider range of sensitive or sterically hindered boronic acids, alkynes, and other coupling partners.[1]

This relationship can be visualized in the following workflow for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

G cluster_reaction Core Catalytic Cycle cluster_workup Workup & Purification A N-Boc-4-iodo-DL- phenylalanine ethyl ester F Degas Mixture (N2 or Ar purge) A->F B Aryl Boronic Acid (R-B(OH)2) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K3PO4, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat Reaction (e.g., 37-90 °C) F->G H Monitor by TLC / LC-MS G->H I Aqueous Workup H->I J Extraction I->J K Column Chromatography J->K L Final Biaryl Product K->L G Start N-Boc-4-iodo-DL-Phe-OEt CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->CrossCoupling Saponification Ester Hydrolysis (e.g., LiOH, NaOH) CrossCoupling->Saponification Path A BocDeprotection Boc Deprotection (e.g., TFA, HCl) CrossCoupling->BocDeprotection Path B Saponification->BocDeprotection FinalProduct Complex Peptide or Molecule Saponification->FinalProduct BocDeprotection->Saponification BocDeprotection->FinalProduct

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Boc-4-iodo-DL-phenylalanine ethyl ester

For professionals in the fields of research, science, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in the fields of research, science, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Boc-4-iodo-DL-phenylalanine ethyl ester, a halogenated organic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, we can execute its disposal with the precision and care it requires.

Hazard Identification and Essential Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is critical. N-Boc-4-iodo-DL-phenylalanine ethyl ester is an iodinated organic compound. While some safety data sheets (SDS) for similar compounds may not classify them as hazardous under OSHA's Hazard Communication Standard, the presence of a halogen (iodine) necessitates a cautious approach.[1][2] Halogenated organic compounds require specific disposal pathways to prevent environmental contamination and ensure regulatory compliance.[3][4]

Personal Protective Equipment (PPE):

Your first line of defense is a consistent and correct PPE protocol. When handling this compound in any form—solid or as a solution for disposal—the following should be worn:

  • Safety Goggles: Protect eyes from potential splashes or fine dust particles.[3]

  • Nitrile Gloves: Provide a necessary barrier to prevent skin contact.[3]

  • Laboratory Coat: Protects skin and clothing from contamination.[3]

  • Closed-toe Shoes: A fundamental requirement for any laboratory setting to protect feet from spills.[3]

Engineering Controls:

Always handle N-Boc-4-iodo-DL-phenylalanine ethyl ester within a properly functioning chemical fume hood.[3][5] This minimizes the risk of inhaling fine particulates or any vapors that may be present, a key precaution for any chemical handling.

Waste Characterization: The "Halogenated Organic" Classification

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste .[4] Organic compounds containing fluorine, chlorine, bromine, or iodine fall into this category.[3][4] This classification is critical because mixing halogenated waste with non-halogenated organic waste can complicate and increase the cost of disposal. The combustion of mixed waste can produce acidic gases (like hydrogen iodide from this compound) that require specialized scrubbers in incineration facilities.[6] Therefore, strict segregation is paramount.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. This process should be treated with the same rigor as any experimental procedure.

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing N-Boc-4-iodo-DL-phenylalanine ethyl ester from all other waste streams.

  • Action: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."[3][4][7]

  • Rationale: This prevents cross-contamination and ensures the waste stream is correctly routed for specialized disposal, typically high-temperature incineration.[4] Do not mix with aqueous waste, non-halogenated organic solvents, or solid municipal trash.[7][8]

Step 2: Containerization

The choice of container is crucial for safe temporary storage within the laboratory.

  • Action: Collect solid N-Boc-4-iodo-DL-phenylalanine ethyl ester waste in a robust, sealable container made of compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass container for solutions). The original manufacturer's container, if empty, can be an excellent choice.[7][9] For solutions of this compound in a solvent, use a designated container for halogenated liquid waste.[8]

  • Rationale: The container must be chemically resistant to the waste and have a tightly fitting cap to prevent leaks or the release of vapors.[9][10][11] Leaving funnels in container openings is not an acceptable practice.[7]

Step 3: Labeling

Clear and accurate labeling is a non-negotiable regulatory and safety requirement. An unlabeled container is a significant safety hazard.[9][12]

  • Action: Label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Boc-4-iodo-DL-phenylalanine ethyl ester" (avoiding abbreviations or chemical formulas).[7]

    • An indication of the major components and their approximate concentrations if it is a solution.

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory group.

  • Rationale: This information is vital for waste management personnel to handle, transport, and dispose of the material safely and in accordance with federal and local regulations.[10][11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Temporarily store the sealed and labeled waste container in a designated SAA within your laboratory.

  • Action: Place the container in a secondary containment bin in your designated SAA. This area should be located at or near the point of generation.

  • Rationale: The SAA provides a secure, controlled location for accumulating waste before it is collected by your institution's Environmental Health and Safety (EHS) department. Secondary containment helps to contain any potential leaks from the primary container.

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals for disposal.

  • Action: Once the container is full or has reached your institution's storage time limit, contact your EHS office to arrange for a pickup.

  • Rationale: Final disposal of halogenated organic waste is typically handled via high-temperature incineration by a licensed hazardous waste disposal company.[4][6] This is not a process that can be performed in a standard laboratory setting. Never dispose of this chemical down the drain or in regular trash.[3][13]

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is key to mitigating risks.

  • Small Spills (Solid):

    • Ensure you are wearing the appropriate PPE.

    • Gently sweep up the solid material, avoiding the creation of dust.[1][2]

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into your designated "Halogenated Organic Waste" container.

    • Wipe the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Contaminated Labware:

    • Glassware or equipment that comes into contact with the compound should be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as "Halogenated Organic Waste."[7] The final rinse may, depending on institutional policy, be collected as non-halogenated waste if a non-halogenated solvent is used.

Summary of Disposal Procedures

For quick reference, the key operational details are summarized in the table below.

Aspect Procedure Rationale
Waste Classification Halogenated Organic WasteContains iodine, a halogen. Requires specific disposal pathway.[4]
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat, closed-toe shoes.To prevent eye/skin contact and inhalation.
Segregation Collect in a dedicated, separate container.Prevents mixing with incompatible waste streams like non-halogenated solvents.[7]
Container Sealable, chemically compatible (e.g., HDPE, glass).To ensure safe containment and prevent leaks.[9][10]
Labeling "Hazardous Waste," full chemical name, date, and lab contact.Regulatory compliance and safety for waste handlers.[7]
Storage Designated Satellite Accumulation Area (SAA) with secondary containment.Safe, temporary, and compliant in-lab storage.
Final Disposal Arrange pickup by institutional EHS for professional incineration.Ensures environmentally sound and legal disposal.[6]
Spills Gently sweep solid, collect all material as halogenated waste.To safely clean up and prevent exposure or environmental release.[1]
Prohibited Actions DO NOT dispose down the drain. DO NOT mix with non-halogenated waste. DO NOT discard in regular trash.Prevents water contamination and ensures proper waste stream management.[3][13]
Disposal Decision Workflow

The following diagram illustrates the logical steps for handling waste generated from N-Boc-4-iodo-DL-phenylalanine ethyl ester.

DisposalWorkflow start Waste Generated (N-Boc-4-iodo-DL-phenylalanine ethyl ester) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) [4] start->ppe classify Classify Waste: Halogenated Organic Compound [6] segregate Segregate into Dedicated 'Halogenated Organic Waste' Container [10] classify->segregate ppe->classify label_container Label Container Correctly (Full Name, 'Hazardous Waste', Date) [10] segregate->label_container store Store in Laboratory SAA with Secondary Containment label_container->store full Container Full or Ready for Pickup? store->full contact_ehs Contact EHS for Pickup and Professional Disposal [15] full->contact_ehs Yes continue_collection Continue Collection full->continue_collection No continue_collection->segregate

Caption: Logical workflow for the disposal of N-Boc-4-iodo-DL-phenylalanine ethyl ester waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

  • Properly Managing Chemical Waste in Laboratories . Stericycle. [Link]

  • Laboratory Waste Disposal . University of Aveiro. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • Chemically hazardous waste . Environmental Science Center, The University of Tokyo. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Safety Data Sheet: Nα-Boc-4-amino-L-phenylalanine . AAPPTec. [Link]

  • Chemical Waste Management for Laboratories . IYCN and German Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines . Amherst College. [Link]

  • Safety Data Sheet: Boc-L-Phenylalanine . Carl ROTH. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Regensburg. [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Environmental Health and Safety Disposal of Iodine . Case Western Reserve University. [Link]

  • Chapter Four: Organic Analytes . U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). [Link]

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